Methyl 4-pyrrolidin-1-ylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIVNLQKURGIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426266 | |
| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129414-26-2 | |
| Record name | methyl 4-pyrrolidin-1-ylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 4-pyrrolidin-1-ylbenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties of Methyl 4-pyrrolidin-1-ylbenzoate
Abstract
This compound is an aromatic ester derivative with significant potential in the fields of medicinal chemistry and materials science. Its molecular framework, which incorporates a pyrrolidine ring attached to a methyl benzoate scaffold, makes it a valuable intermediate for the synthesis of more complex, biologically active molecules. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and relevant safety information. This guide is intended for researchers, chemists, and professionals involved in drug discovery and chemical synthesis.
Chemical and Physical Properties
This compound is a solid at room temperature. The core chemical and physical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |
| Molecular Weight | 205.25 g/mol | [1][2][3] |
| CAS Number | 129414-26-2 | [1][2] |
| Melting Point | 140 - 142 °C | |
| Physical Form | Solid | |
| IUPAC Name | methyl 4-(pyrrolidin-1-yl)benzoate | |
| InChI | 1S/C12H15NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| InChIKey | XNIVNLQKURGIAY-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of this compound can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is advantageous as it avoids the use of heavy metal catalysts.[4] An alternative, classic approach is the copper-catalyzed Ullmann condensation.[5]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is adapted from established procedures for the synthesis of structurally similar compounds, such as the 2-isomer.[4][6] The reaction involves the displacement of a halide from methyl 4-halobenzoate by pyrrolidine.
Materials:
-
Methyl 4-fluorobenzoate (or Methyl 4-chlorobenzoate)
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous (or another suitable polar aprotic solvent like DMF or ACN)[6]
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactor Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, and begin stirring to create a suspension. Add pyrrolidine (1.2 eq) to the mixture dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 12-24 hours.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with a brine solution.[6]
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]
-
Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.[6]
Caption: Synthesis workflow for this compound via SNAr.
Structural Characterization
To confirm the identity, purity, and structure of the synthesized this compound, a suite of standard analytical techniques is employed. Quantification can be achieved through chromatographic methods.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure, proton environment, and carbon framework of the molecule.[5]
-
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound, confirming the expected mass of 205.25 g/mol .[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the ester carbonyl (C=O) and C-N bonds.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for assessing the purity of the final product and for quantitative analysis.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it suitable for identifying the compound in complex mixtures or for trace-level quantification.[7]
References
An In-depth Technical Guide to Methyl 4-pyrrolidin-1-ylbenzoate (CAS: 129414-26-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-pyrrolidin-1-ylbenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and pharmaceutical development. Its chemical structure, featuring a methyl benzoate moiety functionalized with a pyrrolidine ring, makes it a valuable intermediate in the synthesis of a range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential applications in drug discovery, including its role as a precursor to targeted therapies.
Chemical and Physical Properties
This compound is a solid compound with a melting point in the range of 140-142°C.[1] Its molecular formula is C₁₂H₁₅NO₂, corresponding to a molecular weight of 205.25 g/mol .
| Property | Value | Reference(s) |
| CAS Number | 129414-26-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO₂ | [1] |
| Molecular Weight | 205.25 g/mol | |
| Melting Point | 140-142 °C | [1] |
| Physical Form | Solid | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established synthetic methodologies, most notably via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination reactions. These methods facilitate the formation of the crucial C-N bond between the aromatic ring and the pyrrolidine nitrogen.
Experimental Protocol: Ullmann Condensation
This protocol is adapted from established procedures for the synthesis of similar N-aryl amines and provides a reliable method for the preparation of this compound.[2]
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).
-
Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Experimental Workflow:
Caption: Ullmann Condensation Workflow for Synthesis.
Spectral Characterization
While specific, authenticated spectra for this compound are not widely available in public databases, the expected spectral data can be inferred from the analysis of structurally similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methyl group of the ester, and the methylene protons of the pyrrolidine ring. The aromatic protons would likely appear as two doublets in the downfield region. The methyl ester protons would be a singlet, and the pyrrolidine protons would appear as multiplets in the upfield region.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon of the ester, and the carbons of the pyrrolidine ring.
Mass Spectrometry (Predicted)
The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.25 g/mol ).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, aromatic C=C stretching, and C-N stretching of the tertiary amine.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1725 - 1705 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O | Stretch | 1300 - 1100 |
| C-N | Stretch | 1250 - 1020 |
Applications in Drug Discovery and Development
The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a key binding motif for various biological targets.[3] Derivatives of 4-(pyrrolidinyl)benzoic acid have been investigated as potent and orally active antagonists of Very Late Antigen-4 (VLA-4), with IC₅₀ values in the nanomolar range, suggesting potential applications in the treatment of inflammatory diseases such as asthma.[4]
Role as a Synthetic Intermediate
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents. Its ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing a handle for further molecular elaboration.
One notable potential application is in the synthesis of targeted cancer therapies. For instance, related structures are utilized in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. While a direct role in the synthesis of the well-known EGFR inhibitor Gefitinib is not explicitly detailed for this specific isomer, the general synthetic strategies for such quinazoline-based inhibitors often involve intermediates with similar structural features.
Logical Relationship:
Caption: Potential Role in Drug Discovery.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
Conclusion
This compound is a valuable chemical entity with significant potential for application in the fields of medicinal chemistry and drug development. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the creation of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. spectrabase.com [spectrabase.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 4-pyrrolidin-1-ylbenzoate. The information is curated for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes key physical data, outlines detailed experimental protocols for its characterization, and presents a plausible synthetic route.
Core Physical and Chemical Properties
This compound is a solid organic compound. The core structure features a methyl benzoate group substituted with a pyrrolidine ring at the para position. This substitution influences its physical properties, such as melting point and solubility.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, others are predicted based on structurally similar compounds due to a lack of available experimental data in the public domain.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A |
| Molecular Weight | 205.25 g/mol | [Calculated] |
| Melting Point | 140 - 142 °C | |
| Boiling Point | 324.2 ± 25.0 °C | [Predicted for isomer][1] |
| Physical Form | Solid | |
| Density | Estimated range: 1.07 - 1.17 g/cm³ | [Inferred from related compounds][1] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and a plausible synthetic route are outlined below. These protocols are based on standard laboratory techniques for organic compounds.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, methyl 4-bromobenzoate (1.0 equivalent), and pyrrolidine (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.[2]
References
In-Depth Technical Guide: Structure Elucidation of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of Methyl 4-pyrrolidin-1-ylbenzoate. It includes detailed experimental protocols for key analytical techniques, summarized quantitative data, and visualizations to aid in understanding the molecular structure and the workflow for its characterization.
Compound Overview
This compound is an organic compound with the chemical formula C₁₂H₁₅NO₂. It features a central benzene ring substituted with a methyl ester group and a pyrrolidine ring at the para (4) position. This structure makes it a subject of interest in medicinal chemistry and materials science.
Chemical Structure:
Caption: Molecular Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Appearance | Solid |
| Melting Point | 140 - 142 °C |
| IUPAC Name | methyl 4-(pyrrolidin-1-yl)benzoate |
| CAS Number | 129414-26-2 |
Spectroscopic Data for Structure Elucidation
The following tables summarize the predicted and literature-based spectroscopic data used for the structure elucidation of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -COOCH₃) |
| 6.54 | d, J = 8.8 Hz | 2H | Ar-H (ortho to -N(CH₂)₂) |
| 3.83 | s | 3H | -COOCH₃ |
| 3.32 | t, J = 6.4 Hz | 4H | -N-(CH₂ -CH₂)₂ |
| 2.01 | t, J = 6.4 Hz | 4H | -N-(CH₂-CH₂ )₂ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 167.2 | -C OOCH₃ |
| 151.5 | Ar-C (para to -COOCH₃) |
| 131.2 | Ar-CH (ortho to -COOCH₃) |
| 118.9 | Ar-C (ipso to -COOCH₃) |
| 111.0 | Ar-CH (ortho to -N(CH₂)₂) |
| 51.5 | -COOC H₃ |
| 47.5 | -N-(C H₂-CH₂)₂ |
| 25.4 | -N-(CH₂-C H₂)₂ |
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Method: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2965-2850 | Medium | C-H stretch (aliphatic) |
| 1695 | Strong | C=O stretch (ester) |
| 1605, 1520 | Strong | C=C stretch (aromatic) |
| 1275 | Strong | C-O stretch (ester) |
| 1170 | Strong | C-N stretch (aromatic amine) |
Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI)
| m/z | Relative Intensity (%) | Assignment |
| 206.1176 | 100 | [M+H]⁺ (Molecular Ion) |
| 174.0917 | 45 | [M+H - CH₃OH]⁺ |
| 146.0968 | 60 | [M+H - COOCH₃]⁺ |
| 70.0651 | 30 | [C₄H₈N]⁺ (Pyrrolidinyl fragment) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the chemical structure.
Materials:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Transfer the solution to an NMR tube using a pipette.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 16 scans, 2-second relaxation delay).
-
Acquire the ¹³C NMR spectrum using standard parameters (e.g., 1024 scans, 2-second relaxation delay).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and reference the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Spatula and weighing paper
-
This compound sample
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Gently mix and then thoroughly grind the sample and KBr together for several minutes to obtain a fine, homogeneous powder.
-
Transfer the powder to the pellet-forming die.
-
Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
-
Background Spectrum Acquisition: Run a background scan with an empty sample compartment to measure the spectrum of the ambient environment.
-
Sample Spectrum Acquisition:
-
Place the KBr pellet into the sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: The spectrometer software will automatically generate the final absorbance or transmittance spectrum. Identify and label the significant peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
Mass Spectrometer with an ESI source
-
HPLC-grade methanol or acetonitrile
-
Syringe pump and sample vials
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile.
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions. Compare the observed accurate mass to the calculated theoretical mass to confirm the elemental composition.
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of an unknown compound like this compound.
Caption: Workflow for the synthesis, purification, and structure elucidation of this compound.
Disclaimer: The spectroscopic data presented in this guide is based on predictions and data from structurally similar compounds due to the limited availability of published experimental data for this compound. This information is intended for educational and research purposes.
Spectroscopic and Synthetic Profile of Methyl 4-pyrrolidin-1-ylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-pyrrolidin-1-ylbenzoate, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted spectroscopic data and established experimental protocols for its synthesis and characterization. The information herein is intended to serve as a robust resource for the targeted synthesis and analysis of this compound.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from structurally analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-5' | 1.95 - 2.05 | Multiplet | - |
| H-3', H-4' | 3.25 - 3.35 | Multiplet | - |
| -OCH₃ | 3.85 | Singlet | - |
| H-2, H-6 | 6.50 - 6.60 | Doublet | ~9.0 |
| H-3, H-5 | 7.85 - 7.95 | Doublet | ~9.0 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Chemical shifts are estimated based on substituent effects on the benzene ring and known values for pyrrolidine and methyl benzoate moieties.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Chemical Shift (δ, ppm) |
| C-2', C-5' | 25.5 |
| C-3', C-4' | 47.5 |
| -OCH₃ | 51.5 |
| C-2, C-6 | 111.0 |
| C-4 | 119.0 |
| C-3, C-5 | 131.5 |
| C-1 | 152.0 |
| C=O | 167.0 |
Solvent: CDCl₃, Reference: TMS (0 ppm). Predicted values are based on additive models and comparison with similar aromatic esters and N-aryl pyrrolidines.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2970 - 2850 | Medium |
| C=O Stretch (Ester) | 1715 - 1700 | Strong |
| Aromatic C=C Stretch | 1605, 1520 | Strong, Medium |
| C-N Stretch | 1340 - 1250 | Strong |
| C-O Stretch (Ester) | 1280 - 1240 | Strong |
Predicted values are based on characteristic group frequencies for aromatic esters and tertiary amines.
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 205 | [M]⁺ (Molecular Ion) |
| 174 | [M - OCH₃]⁺ |
| 146 | [M - COOCH₃]⁺ |
| 135 | [M - C₄H₈N]⁺ |
| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |
Ionization Mode: Electron Ionization (EI). Fragmentation patterns are predicted based on the stability of resulting carbocations and radical species.
Experimental Protocols
The following protocols describe a robust method for the synthesis of this compound and the standard procedures for acquiring the spectroscopic data.
Synthesis: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of this compound from commercially available starting materials.[1][2]
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox, an oven-dried Schlenk flask is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Addition of Reactants: The flask is removed from the glovebox and placed under an inert atmosphere. Anhydrous toluene is added, followed by methyl 4-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.
-
Reaction: The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer. The purified sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy:
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the purified product is prepared on a salt plate (NaCl or KBr), or a KBr pellet is made if the sample is solid. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are acquired using a GC-MS system with an electron ionization (EI) source. The purified sample is dissolved in a volatile organic solvent and injected into the gas chromatograph. The mass spectrometer is set to scan a mass range of m/z 40-500.
Visualizations
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Workflow for spectroscopic analysis.
References
Methyl 4-pyrrolidin-1-ylbenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the physicochemical properties and synthetic pathways of Methyl 4-pyrrolidin-1-ylbenzoate, a key intermediate in pharmaceutical research and development. The information is presented to be a valuable resource for laboratory and process development activities.
Physicochemical Properties
The accurate determination of physical constants such as melting and boiling points is critical for the characterization and quality control of chemical compounds.
| Property | Value | Source |
| Melting Point | 140 - 142 °C | Sigma-Aldrich[1] |
| Boiling Point | 338.9 ± 25.0 °C (Predicted) | ChemicalBook [2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Glass capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[3]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has liquefied is recorded as the end of the melting range.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin or mineral oil
Procedure:
-
Sample Preparation: A small amount (a few milliliters) of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped and immersed in the Thiele tube containing heating oil, making sure the oil level is above the side arm.[5][6]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed. The heat source is then removed.
-
Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid is drawn back into the capillary tube is the boiling point of the sample.[5][6]
Synthetic Pathway and Workflow
The synthesis of this compound can be achieved through several established organic chemistry reactions. A common and effective method is the nucleophilic aromatic substitution (SNAr) of a suitable starting material. Below is a conceptual workflow for its synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
Another viable synthetic route involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for Buchwald-Hartwig amination synthesis.
References
- 1. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]
- 2. This compound | 129414-26-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Guide: Solubility and Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Methyl 4-pyrrolidin-1-ylbenzoate in organic solvents. While specific quantitative solubility data is not widely available in published literature, this document outlines the expected solubility based on the compound's structure and general chemical principles. Furthermore, it details comprehensive experimental protocols for both the determination of solubility and the chemical synthesis of the title compound, including workflows for common synthetic routes.
Solubility of this compound
This compound is an aromatic ester containing a polar tertiary amine (the pyrrolidine ring) and a methyl ester group, balanced by a nonpolar aromatic ring. This structure dictates its solubility, following the principle of "like dissolves like." Esters are generally soluble in a wide range of organic solvents but have limited solubility in water.[1][2] The presence of the pyrrolidine and ester groups allows for dipole-dipole interactions and hydrogen bond acceptance with protic solvents.[3]
Qualitative Solubility Data
The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. This information is inferred from the properties of structurally similar aromatic esters and tertiary amines.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The polar nature of both the solvent and the solute, particularly the ester and amine functionalities, promotes strong dipole-dipole interactions, leading to good solvation. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds of moderate polarity. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | THF is expected to be a better solvent than diethyl ether due to its higher polarity. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The compound can act as a hydrogen bond acceptor with alcohol solvents. However, the nonpolar aromatic portion may limit very high solubility compared to polar aprotic solvents. |
| Esters | Ethyl Acetate | Moderate to High | "Like dissolves like" principle applies, as both are esters. Ethyl acetate is a common solvent for the purification of this compound.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic ring of the solute interacts favorably with aromatic solvents through π-stacking. Toluene is a common solvent used in its synthesis.[5] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low | These nonpolar solvents are generally poor at solvating the polar ester and amine functionalities of the molecule. They are often used as anti-solvents or as the weak component in chromatography eluents.[4] |
| Water | H₂O | Low to Insoluble | The large, nonpolar hydrocarbon backbone (aromatic ring and pyrrolidine alkyl chain) outweighs the polarity of the ester and amine groups, leading to poor aqueous solubility.[1][3] |
Experimental Protocols
This section provides detailed methodologies for determining the solubility of this compound and for its chemical synthesis via common, effective routes.
Protocol for Determination of Solubility
This protocol describes a general gravimetric method for determining the solubility of a solid compound in an organic solvent at a specific temperature.[6][7]
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Acetone)
-
Analytical balance (readable to ±0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars
-
Constant temperature bath or hot plate with temperature control
-
Micropipettes or burette
-
Spatula
Procedure:
-
Preparation: Place a small magnetic stir bar into a clean, dry vial.
-
Initial Addition: Accurately weigh a small amount of this compound (e.g., 10 mg) and add it to the vial. Record the exact mass.
-
Solvent Addition: Add a small, precise volume of the chosen solvent to the vial (e.g., 0.2 mL).[6]
-
Equilibration: Cap the vial securely and place it in the constant temperature bath. Stir the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is approached.
-
Observation: Visually inspect the vial for any undissolved solid.
-
Titration:
-
If the solid has completely dissolved, add another accurately weighed portion of the compound (e.g., 5-10 mg), record the new total mass, and return the vial to stir at constant temperature.
-
If undissolved solid remains, add small, precise increments of the solvent (e.g., 0.1 mL) until all the solid dissolves. Record the new total volume after each addition.[6]
-
-
Calculation: Once a saturated solution is obtained (either by adding solute to full dissolution or by dissolving all solute and noting the mass), the solubility can be calculated in units such as mg/mL or g/100mL.
-
Confirmation: To ensure saturation, the process can be repeated at the same temperature, approaching equilibrium from a supersaturated state (i.e., by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature, observing for precipitation).
Synthesis Protocols
This compound is typically synthesized via carbon-nitrogen (C-N) bond formation on the aromatic ring. The two most prevalent and effective methods are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.[5][8]
This method involves the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate, with pyrrolidine. The electron-withdrawing ester group activates the ring, facilitating nucleophilic attack.[8]
Materials:
-
Methyl 4-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Reaction vessel (e.g., 3-neck round-bottom flask)
-
Reflux condenser, dropping funnel, nitrogen inlet
-
Heating mantle and magnetic stirrer
Procedure:
-
Reactor Setup: Assemble a clean, dry reaction vessel equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet. Purge the system with nitrogen.
-
Charging Reagents: To the vessel, add anhydrous toluene, methyl 4-fluorobenzoate (1.0 eq), and powdered anhydrous potassium carbonate (2.0 eq).[8]
-
Addition of Pyrrolidine: Begin stirring the suspension. Add pyrrolidine (1.2 eq) dropwise to the mixture over a period of approximately 1 hour. An exotherm may be observed; maintain the internal temperature below 40 °C if necessary.[8]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the suspension to remove inorganic salts (K₂CO₃ and KF). Wash the filter cake with additional toluene.
-
Combine the filtrate and washes. Wash the organic phase sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.[8]
-
This palladium-catalyzed cross-coupling reaction is a highly efficient method for forming the C-N bond and is often preferred for its milder conditions and broader scope compared to SNAr.[5]
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂) (catalyst)
-
XPhos (phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene, anhydrous
-
Ethyl acetate
-
Deionized water and Brine
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Schlenk tube or similar inert atmosphere reaction vessel
Procedure:
-
Reactor Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add palladium(II) acetate (e.g., 2 mol%), XPhos (e.g., 4 mol%), and sodium tert-butoxide (1.4 eq).[5]
-
Addition of Reactants: Evacuate and backfill the Schlenk tube with the inert gas (repeat 3 times). Through a syringe, add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq) and pyrrolidine (1.2 eq).[5]
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the final product.[5]
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis protocols described above.
Caption: Workflow for SNAr Synthesis.
Caption: Workflow for Buchwald-Hartwig Synthesis.
References
- 1. tutorchase.com [tutorchase.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note and Protocol: Synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate, a valuable building block in medicinal chemistry and pharmaceutical development. The primary synthetic route detailed is the Buchwald-Hartwig amination, a robust and versatile palladium-catalyzed cross-coupling reaction.[1][2] This method is often preferred due to its high efficiency and milder reaction conditions compared to other methods like Nucleophilic Aromatic Substitution (SNAr) or Ullmann condensation.[1] The protocol outlines the necessary reagents, equipment, step-by-step procedures for synthesis and purification, and characterization methods.
Introduction
Methyl 4-(pyrrolidin-1-yl)benzoate is a key intermediate in the synthesis of various biologically active molecules. The formation of the carbon-nitrogen (C-N) bond between the pyrrolidine ring and the methyl benzoate moiety is a critical transformation. The Buchwald-Hartwig amination has emerged as a powerful tool for such transformations, offering a broad substrate scope and functional group tolerance.[2] This reaction typically involves the coupling of an aryl halide (in this case, methyl 4-bromobenzoate) with an amine (pyrrolidine) in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] Careful selection of the ligand and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as hydrodehalogenation.[3][4]
Synthetic Pathway: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate via Buchwald-Hartwig amination.
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalent | Representative Mass/Volume |
| Methyl 4-bromobenzoate | 215.06 | 1.0 | 2.15 g |
| Pyrrolidine | 71.12 | 1.2 | 1.0 mL |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 45 mg |
| XPhos | 476.65 | 0.04 | 191 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.35 g |
| Toluene (anhydrous) | - | - | 20 mL |
Experimental Protocol
Materials and Equipment
-
Reactors: 100 mL round-bottom flask, reflux condenser, magnetic stirrer and stir bar, heating mantle.
-
Reagents:
-
Methyl 4-bromobenzoate (≥98%)
-
Pyrrolidine (≥99%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, ≥99.5%)
-
-
Work-up and Purification:
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Brine solution
-
Procedure
-
Reactor Preparation: A 100 mL round-bottom flask is thoroughly dried and purged with an inert gas (Nitrogen or Argon).
-
Charging Reagents: To the flask, add methyl 4-bromobenzoate (1.0 eq), Palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Addition of Solvent and Amine: Add anhydrous toluene (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield pure Methyl 4-(pyrrolidin-1-yl)benzoate.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Solid[6]
-
Melting Point: 140 - 142 °C[6]
-
Purity: ≥95%[6]
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight (C₁₂H₁₅NO₂).
-
Infrared Spectroscopy (IR): To identify key functional groups.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst, low reaction temperature, inappropriate base.[3] | Ensure the catalyst and ligand are active and not oxidized. Gradually increase the reaction temperature. Confirm the appropriate base is being used.[4] |
| Presence of Methyl Benzoate as a Byproduct | Hydrodehalogenation of the starting material.[3][4] | Optimize the catalyst-ligand system; bulky, electron-rich ligands can suppress this side reaction. Consider lowering the reaction temperature.[4] |
| Formation of 4-(pyrrolidin-1-yl)benzoic acid | Hydrolysis of the methyl ester.[3] | Ensure anhydrous reaction conditions and minimize contact time with aqueous solutions during work-up.[3] |
| Difficult Purification | Co-eluting byproducts.[3] | Optimize the column chromatography conditions (e.g., solvent system, gradient). |
Safety Considerations
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
The described Buchwald-Hartwig amination protocol provides an effective and high-yielding method for the synthesis of Methyl 4-(pyrrolidin-1-yl)benzoate. This protocol is scalable and utilizes commercially available starting materials, making it suitable for both academic research and industrial applications in drug discovery and development. Careful control of reaction parameters and purification procedures is essential for obtaining a high-purity product.
References
Application Notes: Buchwald-Hartwig Amination for the Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance, allowing for the synthesis of aryl amines that were previously difficult to access.[1] The synthesis of Methyl 4-pyrrolidin-1-ylbenzoate, a valuable building block in drug discovery, can be efficiently achieved by coupling an aryl halide, such as Methyl 4-bromobenzoate, with pyrrolidine using this methodology.[3]
Core Reaction Components
The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components:
-
Palladium Precatalyst: The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂), or from a Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] Modern, well-defined precatalysts that readily form the active LPd(0) species upon exposure to a base are also widely used to improve efficiency and reproducibility.[4]
-
Phosphine Ligand: The ligand is critical for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.[2] For coupling secondary cyclic amines like pyrrolidine, bulky, electron-rich biaryl phosphine ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are highly effective.[5][6] The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions.[3]
-
Base: A base is required to deprotonate the amine-palladium complex, which precedes the final reductive elimination step.[1] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is the most common choice for this type of transformation due to its ability to promote high reaction rates.[2][4] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher catalyst loadings or longer reaction times.[2][4]
-
Solvent: Anhydrous, non-protic solvents are necessary. Toluene and dioxane are the most frequently used solvents for the Buchwald-Hartwig amination.[2][6]
Mechanism and Side Reactions
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Methyl 4-bromobenzoate), forming a Pd(II) complex.[4]
-
Amine Coordination and Deprotonation: The amine (pyrrolidine) coordinates to the Pd(II) center, and the base removes a proton from the nitrogen atom to form a palladium-amido complex.[1]
-
Reductive Elimination: The desired C-N bond is formed as the product, this compound, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][4]
A common side reaction is the hydrodehalogenation of the aryl halide starting material, which results in the formation of methyl benzoate.[6][7] This can be minimized by optimizing the choice of ligand, base, and reaction temperature.[6]
Data Summary
Table 1: Reagents for this compound Synthesis
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Typical Amount (for 1 mmol scale) |
| Methyl 4-bromobenzoate | 215.04 | 1.0 | 215 mg |
| Pyrrolidine | 71.12 | 1.2 | 0.10 mL (86 mg) |
| Pd(OAc)₂ | 224.5 | 0.02 (2 mol%) | 4.5 mg |
| XPhos | 476.6 | 0.04 (4 mol%) | 19.1 mg |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 5 mL |
Table 2: Optimized Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Catalyst System | Pd(OAc)₂ / XPhos | A robust system for coupling secondary amines. RuPhos is also an excellent alternative.[5] |
| Base | Sodium tert-butoxide | Provides high reaction rates. Must be fresh and handled under inert atmosphere.[6] |
| Solvent | Toluene or Dioxane | Must be anhydrous and degassed to prevent catalyst deactivation.[6] |
| Temperature | 80 - 110 °C | Optimal temperature depends on the specific ligand and substrate.[7] |
| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the catalyst and phosphine ligand.[2][6] |
Experimental Protocol
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Oven-dried Schlenk tube or round-bottom flask with a reflux condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox, add Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.[3][6]
-
Reagent Addition: Remove the Schlenk tube from the glovebox. Add methyl 4-bromobenzoate (1.0 eq) followed by anhydrous toluene. Degas the resulting suspension by bubbling argon through it for 10-15 minutes. Finally, add pyrrolidine (1.2 eq) via syringe.[3]
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water. Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.[3]
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Ullmann Condensation Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-pyrrolidin-1-ylbenzoate is a valuable scaffold in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a variety of functional molecules. The formation of the N-aryl bond between the pyrrolidine ring and the benzoate moiety is a critical step in its synthesis. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides a robust and classical method for achieving this transformation.[1][2] This application note details a comprehensive protocol for the synthesis of this compound via the Ullmann condensation of methyl 4-bromobenzoate and pyrrolidine.
The traditional Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, modern modifications, including the use of ligands and optimized reaction conditions, have made this reaction more versatile and applicable to a wider range of substrates.[3][4] This protocol is based on established procedures for similar N-arylation reactions and is designed to be a reliable method for the laboratory-scale synthesis of the target compound.[5]
Reaction Scheme
The Ullmann condensation for the synthesis of this compound proceeds as follows:
Data Presentation
The following table summarizes the reactants, reagents, and their quantitative data for the synthesis of this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Representative Mass/Volume | Role |
| Methyl 4-bromobenzoate | 215.06 | 1.0 | 2.15 g | Aryl halide substrate |
| Pyrrolidine | 71.12 | 1.2 | 1.0 mL | Amine nucleophile |
| Copper(I) oxide (Cu₂O) | 143.09 | 0.1 | 0.143 g | Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g | Base |
| 2-Ethoxyethanol | 90.12 | - | 20 mL | Solvent |
Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of the ortho-isomer, Methyl 2-(pyrrolidin-1-yl)benzoate.[5]
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Copper(I) oxide (Cu₂O)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Ethoxyethanol
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
1. Reaction Setup: a. To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[5] b. Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[5]
2. Reaction: a. Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.[5] b. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[5]
3. Work-up: a. Allow the reaction mixture to cool to room temperature.[5] b. Pour the mixture into a separatory funnel containing 50 mL of water.[5] c. Extract the aqueous layer with diethyl ether (3 x 50 mL).[5] d. Combine the organic layers and wash with brine (2 x 30 mL).[5] e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] f. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
4. Purification: a. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[5]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Pyrrolidine is a flammable and corrosive liquid. Handle with care.
-
2-Ethoxyethanol is a combustible liquid and can be harmful if inhaled or absorbed through the skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Discussion
The Ullmann condensation is a powerful tool for the formation of C-N bonds. The use of a copper(I) oxide catalyst and a high-boiling polar solvent like 2-ethoxyethanol are typical for this type of reaction, which often requires elevated temperatures to proceed at a reasonable rate.[5] The presence of an electron-withdrawing group (the methyl ester) on the aryl halide substrate can facilitate the reaction.[1] Potassium carbonate acts as a base to deprotonate the pyrrolidine, increasing its nucleophilicity.
For researchers seeking milder reaction conditions, the use of ligands such as L-proline or N,N-dimethylglycine in combination with a copper catalyst could be explored. These ligands have been shown to promote Ullmann-type couplings at lower temperatures.[3][4]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via the Ullmann condensation. The provided data and experimental workflow are intended to guide researchers in the successful synthesis of this important chemical intermediate. The methodology is based on well-established principles of copper-catalyzed cross-coupling reactions and can be adapted for the synthesis of related N-aryl compounds.
References
Scalable Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of Methyl 4-pyrrolidin-1-ylbenzoate, a key intermediate in pharmaceutical development. The presented methodologies focus on efficiency, scalability, and cost-effectiveness, providing a valuable resource for process chemists and researchers in the life sciences.
Introduction
This compound is a valuable building block in medicinal chemistry, frequently utilized as a precursor for a diverse range of biologically active molecules. The efficient and robust synthesis of this intermediate is critical for advancing drug discovery and development programs. This document outlines two primary scalable synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Synthetic Methodologies
The formation of the C-N bond between the pyrrolidine ring and the methyl benzoate moiety is the key transformation in the synthesis of this compound. Two of the most effective and scalable methods to achieve this are:
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of an activated aryl halide, such as methyl 4-fluorobenzoate, with pyrrolidine. The electron-withdrawing ester group activates the aromatic ring, facilitating nucleophilic attack by the amine. This approach is often preferred for large-scale synthesis due to its operational simplicity, the use of readily available starting materials, and the avoidance of expensive and potentially toxic heavy metal catalysts.[1]
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction offers a versatile and high-yielding route to form C-N bonds.[2][3] It typically involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate) with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] While often providing excellent yields under mild conditions, the cost of the catalyst system and the need to remove residual palladium from the final product are important considerations for industrial-scale production.[2]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative parameters for the scalable synthesis of this compound via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination. The data for the SNAr reaction is based on a protocol for the analogous Methyl 2-(pyrrolidin-1-yl)benzoate, which is expected to have similar efficiency for the 4-isomer.[1]
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Aryl Halide | Methyl 4-fluorobenzoate | Methyl 4-bromobenzoate |
| Amine | Pyrrolidine | Pyrrolidine |
| Catalyst | None | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | None | XPhos or similar phosphine ligand |
| Base | Potassium Carbonate (K₂CO₃) | Sodium tert-butoxide (NaOtBu) |
| Solvent | Toluene | Toluene |
| Temperature | Reflux (~110 °C) | 80-110 °C |
| Reaction Time | 12-18 hours | 12-24 hours |
| Molar Equivalents | ||
| Aryl Halide | 1.0 | 1.0 |
| Pyrrolidine | 1.2 | 1.2 |
| Base | 2.0 | 1.4 |
| Catalyst | N/A | 2 mol% |
| Ligand | N/A | 4 mol% |
| Typical Yield | High (expected >90%) | High (often >90%) |
| Purification | Filtration, Aqueous Washes, Vacuum Distillation | Filtration, Aqueous Washes, Column Chromatography |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a robust and scalable method for the synthesis of this compound starting from methyl 4-fluorobenzoate and pyrrolidine.
Materials and Equipment:
-
50 L glass-lined reactor with overhead stirrer, temperature control, reflux condenser, and nitrogen inlet/outlet
-
Methyl 4-fluorobenzoate (≥98%)
-
Pyrrolidine (≥99%)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (≥99%)
-
Toluene, anhydrous (≥99.5%)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
Procedure:
-
Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen to create an inert atmosphere.
-
Charging Reagents:
-
To the inerted reactor, add anhydrous toluene (20 L).
-
Add Methyl 4-fluorobenzoate (2.0 kg, 12.98 mol).
-
Add powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol, 2.0 equiv).
-
Begin stirring the suspension at approximately 200 RPM.
-
-
Addition of Pyrrolidine:
-
In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).
-
Transfer the pyrrolidine to an addition funnel.
-
Add the pyrrolidine dropwise to the stirred reactor suspension over a period of 1 hour. Maintain the internal temperature below 40 °C; use a cooling mantle if necessary to control any initial exotherm.
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).
-
Maintain the reaction at reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
-
Filter the suspension to remove the inorganic salts (K₂CO₃ and KF).
-
Wash the filter cake with toluene (2 x 2 L).
-
Combine the filtrate and washes.
-
Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to yield this compound as a pale yellow oil.
-
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of this compound using a palladium-catalyzed cross-coupling reaction.
Materials and Equipment:
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate the tube and backfill with argon three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add anhydrous toluene via syringe.
-
Add methyl 4-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents) via syringe.
-
-
Reaction:
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[2]
-
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[2]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the SNAr synthesis.
Caption: Workflow for the scalable SNAr synthesis.
Safety Considerations
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.
-
Pyrrolidine is a volatile and corrosive liquid and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described provide efficient and scalable methods for the synthesis of this compound. The Nucleophilic Aromatic Substitution (SNAr) route is particularly well-suited for industrial-scale production due to its cost-effectiveness and avoidance of heavy metal catalysts. The Buchwald-Hartwig amination offers a highly versatile and effective alternative, especially when optimizing for yield on a smaller scale or with less reactive aryl halides. The choice of synthetic route will depend on project-specific requirements, including scale, cost, and purity specifications.
References
Application Note: Purification of Methyl 4-pyrrolidin-1-ylbenzoate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction Methyl 4-pyrrolidin-1-ylbenzoate is an aromatic amine derivative with a molecular formula of C12H15NO2 and a molecular weight of approximately 205.25 g/mol .[1][2] It exists as a solid at room temperature with a melting point of 140-142 °C.[3] The purification of such amine-containing compounds by silica gel column chromatography can be challenging due to the interaction between the basic amine functionality and the acidic silanol groups of the silica gel.[4][5] This interaction can lead to significant peak tailing, poor separation, and potential degradation or irreversible adsorption of the compound, resulting in lower yields.[4]
This application note provides a detailed protocol for the effective purification of this compound using normal-phase column chromatography on silica gel. The method incorporates a basic modifier in the mobile phase to neutralize the acidic stationary phase, ensuring a high-purity product with good recovery.
Principle
Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase (in this case, silica gel) and a liquid mobile phase (the eluent). Compounds with higher polarity interact more strongly with the polar silica gel and thus move down the column more slowly. Less polar compounds travel faster. This compound, being a tertiary amine, is a basic compound.[5] To prevent strong, undesirable interactions with the acidic silica gel, a small amount of a competing base, such as triethylamine (TEA), is added to the mobile phase.[4] The TEA neutralizes the active acidic sites on the silica, allowing the target compound to elute symmetrically and efficiently.
Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) (for sample preparation)
-
Anhydrous sodium sulfate
-
-
Equipment:
-
Glass chromatography column with stopcock
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
-
Cotton or glass wool
-
2. Mobile Phase (Eluent) Selection and Preparation
The ideal mobile phase composition should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.
-
TLC Analysis: Prepare several small test solutions of different ratios of ethyl acetate in hexane (e.g., 10%, 20%, 30% EtOAc/Hexane). To each of these solutions, add 0.5% (v/v) triethylamine. Spot the crude material on a TLC plate and develop it in these solvent systems.
-
Optimal System: The solvent system that gives the desired Rf for this compound is chosen. A typical starting point for compounds of this nature is 20% Ethyl Acetate / 80% n-Hexane + 0.5% TEA.[6]
-
Preparation: Prepare a sufficient volume of the chosen eluent system. For example, to make 1 L of 20% EtOAc/Hexane with 0.5% TEA, mix 200 mL of ethyl acetate, 795 mL of n-hexane, and 5 mL of triethylamine.
3. Column Packing (Slurry Method)
-
Secure the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand.
-
Calculate the required amount of silica gel (typically 50-100 times the weight of the crude sample).
-
In a beaker, create a slurry by mixing the silica gel with the initial, low-polarity mobile phase (e.g., 5% EtOAc/Hexane + 0.5% TEA).
-
With the stopcock open, pour the slurry into the column. Use a funnel to aid the transfer. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Continuously add the mobile phase as the silica settles to prevent the column from running dry.
-
Once the silica is fully settled, add a small layer of sand on top to protect the surface during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.
4. Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (2-3 times the sample weight) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase or dichloromethane. Using a pipette, carefully apply the solution dropwise to the top of the column, allowing it to adsorb into the sand layer without disturbing the silica bed.
5. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin eluting the sample through the column. Maintain a constant flow rate.
-
Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per test tube).
-
The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) by slowly increasing the percentage of ethyl acetate to speed up the elution of more polar compounds.[4]
6. Fraction Analysis
-
Monitor the separation by spotting alternating fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase used for the chromatography.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure product (single spot with the correct Rf value).
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Summary
The following table summarizes the key parameters for the purification process.
| Parameter | Recommended Value / Method | Remarks |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography. |
| Mobile Phase | Gradient: 10% to 40% Ethyl Acetate in n-Hexane + 0.5% TEA | The optimal gradient should be determined by preliminary TLC analysis.[6] The addition of TEA is critical to prevent peak tailing.[4][5] |
| Target Rf Value | 0.25 - 0.35 | This range typically provides the best separation from impurities. |
| Sample Loading | Dry Loading | Preferred method for better resolution and prevention of band broadening. |
| Detection Method | TLC with UV visualization (254 nm) | The aromatic nature of the compound allows for easy visualization under UV light. |
| Expected Purity | >98% | Purity should be assessed by NMR or LC-MS analysis post-purification. |
| Expected Yield | 80-95% | Dependent on the purity of the crude material and careful execution of the protocol. |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
Application Notes: Analytical Characterization of Methyl 4-pyrrolidin-1-ylbenzoate
Introduction:
Methyl 4-pyrrolidin-1-ylbenzoate is a chemical compound with applications in organic synthesis and potentially in pharmaceutical research. Accurate and robust analytical methods are crucial for its characterization, ensuring identity, purity, and quality. These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, complete with detailed protocols and data interpretation guidelines.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon) NMR are essential for unambiguous identification.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the pyrrolidine ring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. The spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbon, and the carbons of the pyrrolidine ring.
2. Mass Spectrometry (MS):
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound.
-
Electron Ionization (EI-MS): This technique provides a fragmentation pattern that can be used as a fingerprint for the compound, aiding in its identification.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the molecule.
3. High-Performance Liquid Chromatography (HPLC):
HPLC is a primary method for determining the purity of this compound and for quantifying it in various matrices.
-
Reversed-Phase HPLC: This is the most common mode used for this type of compound. A nonpolar stationary phase (like C18) is used with a polar mobile phase. By monitoring the elution with a UV detector (typically around 254 nm), the purity of the compound can be assessed. The retention time is a characteristic property of the compound under specific chromatographic conditions.
4. Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in this compound.
-
Key Functional Groups: The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester group, C-N stretching of the aromatic amine, C-O stretching of the ester, and C-H stretching of the aromatic and aliphatic portions of the molecule.
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI).
-
Analysis:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure. For HRMS data, compare the measured accurate mass with the theoretical mass of the elemental formula.
Protocol 3: HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a final concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the chromatogram for a sufficient time to allow for the elution of all components.
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
Protocol 4: IR Spectroscopic Analysis
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is an oil, a thin film can be cast on a salt plate (e.g., NaCl or KBr).
-
ATR: Place the solid or liquid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis:
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation
Table 1: Summary of Expected Analytical Data for this compound
| Analytical Technique | Parameter | Expected Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Aromatic protons: ~7.9 (d), ~6.5 (d); Methyl protons: ~3.8 (s); Pyrrolidine protons: ~3.3 (t), ~2.0 (m) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ, ppm) | C=O: ~167; Aromatic C: ~152, ~131, ~119, ~110; Methyl C: ~51; Pyrrolidine C: ~47, ~25 |
| Mass Spectrometry (EI) | Molecular Ion (m/z) | 205.11 |
| HRMS (ESI) | Calculated [M+H]⁺ | 206.1176 |
| HPLC | Retention Time (tR) | Dependent on specific conditions, but should show a single major peak. |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700 (C=O stretch), ~1600, ~1520 (Aromatic C=C stretch), ~1280, ~1170 (C-O stretch), ~1350 (C-N stretch) |
Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Step-by-step workflow for HPLC purity determination.
Application Notes and Protocols: 1H NMR Characterization of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-pyrrolidin-1-ylbenzoate is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of methyl benzoate containing a pyrrolidine moiety, its structural confirmation and purity assessment are crucial for its use in research and development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the ¹H NMR characterization of this compound.
Note on Data Availability: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental ¹H NMR data (chemical shifts, coupling constants, and integration) for this compound could not be located. The data presented in this document is therefore predicted based on the analysis of its chemical structure and comparison with analogous compounds. Researchers are advised to acquire experimental data for their specific sample for accurate characterization.
Predicted ¹H NMR Data
The chemical structure of this compound consists of a para-substituted benzene ring, a methyl ester group, and a pyrrolidine ring. The expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons in each of these environments.
Structure:
Based on the structure, the following proton signals are anticipated in a deuterated chloroform (CDCl₃) solvent:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ha) | ~ 7.8 - 8.0 | Doublet | 2H |
| Aromatic (Hb) | ~ 6.5 - 6.7 | Doublet | 2H |
| Methyl Ester (-OCH₃) | ~ 3.8 - 3.9 | Singlet | 3H |
| Pyrrolidine (-NCH₂-) | ~ 3.3 - 3.5 | Triplet | 4H |
| Pyrrolidine (-CH₂-) | ~ 1.9 - 2.1 | Multiplet | 4H |
Table 1: Predicted ¹H NMR data for this compound in CDCl₃.
Experimental Protocol
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tube (5 mm, clean and dry)
-
Pasteur pipette
-
Small vial
-
Cotton wool or filter plug
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Place a small plug of cotton wool into a Pasteur pipette.
-
Filter the solution through the plugged pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Parameters:
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton (zg30)
-
Number of Scans: 16-32 (adjust as needed for signal-to-noise)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16 ppm (-2 to 14 ppm)
-
3. Data Processing
-
Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phase Correction: Manually or automatically phase the spectrum to obtain a flat baseline and pure absorption peaks.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate all the peaks in the spectrum to determine the relative number of protons for each signal.
-
Peak Picking: Identify the chemical shift (δ) of each peak.
-
Multiplicity and Coupling Constant (J) Analysis: Analyze the splitting patterns of the signals to determine the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (in Hz).
Experimental Workflow
Data Interpretation
The final step involves assigning the processed ¹H NMR signals to the corresponding protons in the this compound molecule. This is achieved by analyzing the chemical shifts, integration values, and coupling patterns in conjunction with the predicted data. The doublet signals in the aromatic region with an integration of 2H each correspond to the para-substituted benzene ring. The singlet with an integration of 3H is characteristic of the methyl ester protons. The two signals in the aliphatic region, each integrating to 4H, are assigned to the methylene protons of the pyrrolidine ring, with the downfield triplet corresponding to the protons adjacent to the nitrogen atom.
By following this protocol, researchers can obtain a high-quality ¹H NMR spectrum for the unambiguous structural confirmation and purity assessment of this compound, which is essential for its application in further research and development.
Application Notes and Protocols for the Hydrolysis of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive experimental protocol for the hydrolysis of Methyl 4-pyrrolidin-1-ylbenzoate to its corresponding carboxylic acid, 4-pyrrolidin-1-ylbenzoic acid. The procedure outlined is a standard base-catalyzed saponification followed by acidic workup. 4-Pyrrolidin-1-ylbenzoic acid is a valuable building block in medicinal chemistry and drug development, often utilized in the synthesis of more complex bioactive molecules.[1] The following protocol is designed to be a reliable method for producing this key intermediate in a laboratory setting.
Quantitative Data Summary
The following table summarizes the typical quantities of reactants and reagents for the hydrolysis of this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Solvent/Volume |
| This compound | 205.25 | 1.0 | 2.05 g (10 mmol) | THF (50 mL) |
| Sodium Hydroxide (NaOH) | 40.00 | 2.0 | 0.80 g (20 mmol) | Water (25 mL) |
| Hydrochloric Acid (HCl) | 36.46 | As needed | To pH ~2-3 | 1 M solution |
| Product | ||||
| 4-pyrrolidin-1-ylbenzoic acid | 191.23 | - | ~1.72 g (90% yield) | - |
Experimental Protocol
This protocol details the base-catalyzed hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and standard laboratory glassware
-
pH paper or pH meter
-
Rotary evaporator
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a solvent mixture of tetrahydrofuran (THF) and water. A typical ratio is 2:1 THF to water.
-
Add sodium hydroxide (2.0 eq) to the flask.
-
Attach a reflux condenser to the flask.
Procedure:
-
Stir the reaction mixture at room temperature or heat to reflux (approximately 66°C for THF) to facilitate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 4-12 hours.[2]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.[2]
Work-up and Purification:
-
Cool the remaining aqueous solution in an ice bath.[2]
-
Slowly add 1 M hydrochloric acid to the solution with stirring to acidify it to a pH of approximately 2-3.[2] A precipitate of the carboxylic acid product should form.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude 4-pyrrolidin-1-ylbenzoic acid.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization:
The final product, 4-pyrrolidin-1-ylbenzoic acid, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common and effective methods for synthesizing this compound involve the coupling of a methyl 4-halobenzoate (typically fluoro-, bromo-, or iodo-) with pyrrolidine. The primary methods employed are:
-
Palladium-catalyzed Buchwald-Hartwig amination: This is a versatile and widely used method for forming C-N bonds. It involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): This method is particularly effective if the aromatic ring is activated by an electron-withdrawing group, such as the methyl ester group at the para position. Methyl 4-fluorobenzoate is a common starting material for this reaction due to the high electronegativity of fluorine.[3]
-
Copper-catalyzed Ullmann condensation: This is a classical method for N-arylation, though it often requires higher reaction temperatures compared to palladium-catalyzed methods.[4]
Q2: I am observing a significant amount of a byproduct with a mass corresponding to methyl benzoate. What is this and how can I minimize it?
A2: This byproduct is likely the result of hydrodehalogenation of your starting material, methyl 4-halobenzoate. This is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of undergoing amination.[5][6] To minimize its formation, you can try the following:
-
Optimize Ligand: The choice of phosphine ligand can significantly impact the selectivity. Bulky, electron-rich ligands often suppress hydrodehalogenation.[6]
-
Control Temperature: Lowering the reaction temperature may reduce the rate of this side reaction.[6]
-
Base Selection: The nature and strength of the base can influence the reaction pathway.[6]
Q3: My final product seems to be contaminated with a more polar impurity. What could it be?
A3: A common polar impurity is 4-(pyrrolidin-1-yl)benzoic acid. This can form if the methyl ester of your product is hydrolyzed during the reaction or, more commonly, during the aqueous workup.[5][6] To avoid this, ensure your workup conditions are not overly acidic or basic for prolonged periods, especially at elevated temperatures.
Q4: After purification, I still see a high molecular weight impurity. What could it be?
A4: A high molecular weight impurity could be the biphenyl dimer, formed from the homocoupling of two molecules of the methyl 4-halobenzoate starting material.[6] This is a potential side reaction in palladium-catalyzed cross-coupling reactions. Optimization of catalyst and ligand loading, as well as temperature control, can help minimize the formation of this byproduct.
Q5: How can I effectively purify my final product to remove these byproducts?
A5: Column chromatography on silica gel is a standard and effective method for purifying this compound from common byproducts.[4][6] A solvent system of ethyl acetate and hexanes is typically effective. To remove the acidic byproduct, 4-(pyrrolidin-1-yl)benzoic acid, you can perform a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup, before chromatographic purification.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst (Buchwald-Hartwig) | Ensure the palladium catalyst is active. Consider using a pre-catalyst or activating the catalyst in situ. Ensure the phosphine ligand has not been oxidized. |
| Inappropriate Base | The choice of base is critical. For Buchwald-Hartwig, common bases include NaOt-Bu, KOt-Bu, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.[5] | |
| Low Reaction Temperature | Gradually increase the reaction temperature. For Buchwald-Hartwig reactions, temperatures are typically in the range of 80-110 °C. Ullmann reactions may require higher temperatures.[5] | |
| Presence of Methyl Benzoate as a Major Byproduct | Hydrodehalogenation (Buchwald-Hartwig) | This side reaction competes with the desired amination.[5] Optimizing the catalyst-ligand system can help to suppress this pathway. Trying a different phosphine ligand is a good starting point.[6] |
| Formation of 4-(pyrrolidin-1-yl)benzoic acid | Ester Hydrolysis | Ensure anhydrous reaction conditions. If the workup involves aqueous acid or base, minimize the contact time and use dilute solutions at low temperatures.[5] |
| Difficult Purification | Co-eluting Byproducts | Optimize the column chromatography conditions. Consider using a different solvent system or a different stationary phase. Recrystallization may also be an effective purification method. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon).
-
Add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common reaction pathways in the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Navigating the Nuances of C-N Coupling: A Technical Guide to Minimizing Hydrodehalogenation in Buchwald-Hartwig Reactions
For Immediate Release
Shanghai, China – December 25, 2025 – In the intricate world of synthetic organic chemistry, the Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds, a critical step in the development of pharmaceuticals and functional materials. However, the unwanted side reaction of hydrodehalogenation—the replacement of a halide with a hydrogen atom—frequently plagues researchers, leading to reduced yields and complex purification challenges. To address this persistent issue, we have launched a comprehensive technical support center designed to provide researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to effectively minimize hydrodehalogenation.
This technical resource offers a deep dive into the mechanistic underpinnings of this side reaction and provides actionable strategies to mitigate its occurrence. Through a combination of carefully curated quantitative data, detailed experimental protocols, and intuitive visual diagrams, this guide aims to empower chemists to optimize their Buchwald-Hartwig reactions for maximal efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation in the context of Buchwald-Hartwig reactions?
A1: Hydrodehalogenation is a significant side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination. It involves the replacement of the halogen atom (I, Br, Cl) on the aryl or heteroaryl starting material with a hydrogen atom, leading to the formation of an arene byproduct instead of the desired C-N coupled product. This not only reduces the yield of the target molecule but also introduces impurities that can be difficult to separate.
Q2: What is the primary mechanistic pathway leading to hydrodehalogenation?
A2: The primary pathway for hydrodehalogenation is believed to be a competing reaction to the desired reductive elimination of the arylamine product. This side reaction often proceeds via a β-hydride elimination from an amide intermediate, which forms a palladium-hydride species. Subsequent reductive elimination of this palladium-hydride with the aryl group results in the hydrodehalogenated byproduct.
Q3: How do reaction parameters like ligand, base, solvent, and temperature influence hydrodehalogenation?
A3: Each of these parameters plays a crucial role in controlling the competition between the desired C-N coupling and hydrodehalogenation:
-
Ligand: Bulky and electron-rich phosphine ligands are known to promote the desired reductive elimination of the C-N bond, thereby minimizing hydrodehalogenation.
-
Base: The choice and strength of the base are critical. Strong bases can sometimes promote side reactions, while weaker inorganic bases are often preferred to suppress hydrodehalogenation.
-
Solvent: The polarity of the solvent can influence the reaction pathways. Non-polar, aprotic solvents are generally favored as they can disfavor the formation of intermediates that lead to hydrodehalogenation.
-
Temperature: Higher temperatures can sometimes increase the rate of hydrodehalogenation. Therefore, running the reaction at the lowest effective temperature is often beneficial.
Troubleshooting Guide
Encountering significant hydrodehalogenation in your Buchwald-Hartwig reaction can be a frustrating experience. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions to favor the desired C-N bond formation.
Problem: High percentage of hydrodehalogenated byproduct observed by GC/MS or NMR.
| Potential Cause | Suggested Solution |
| Ligand Choice | The phosphine ligand is not sufficiently bulky or electron-rich to promote rapid reductive elimination of the desired product. |
| Action: Switch to a bulkier, more electron-donating ligand such as XPhos, RuPhos, or BrettPhos. These ligands have been shown to accelerate the C-N coupling pathway relative to the hydrodehalogenation pathway. | |
| Base Selection | The base being used is too strong or is promoting the formation of palladium-hydride species. |
| Action: Screen a series of weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. If a strong base like NaOtBu is necessary for amine deprotonation, consider using it in stoichiometric amounts and at lower temperatures. | |
| Solvent Effects | The solvent may be stabilizing intermediates that lead to hydrodehalogenation or acting as a hydride source. |
| Action: Switch to a non-polar, aprotic solvent like toluene or dioxane. Avoid protic solvents like alcohols unless they are part of a well-established protocol for your specific substrate. | |
| Reaction Temperature | The reaction temperature may be too high, favoring the hydrodehalogenation pathway which can have a different activation energy than the desired coupling. |
| Action: Attempt the reaction at a lower temperature. Even a small decrease in temperature (e.g., from 100 °C to 80 °C) can significantly impact the product distribution. | |
| Amine Substrate | Primary amines, especially those with β-hydrogens, are more prone to β-hydride elimination. |
| Action: If possible, modify the synthetic route to use a different amine. Alternatively, use ligands specifically designed for primary amines and carefully optimize the reaction conditions (lower temperature, weaker base). |
Quantitative Data Summary
The following tables provide a summary of quantitative data from the literature, comparing the effects of different ligands, bases, and solvents on the yield of the desired amination product versus the hydrodehalogenated byproduct.
Table 1: Comparison of Ligand Performance in the Amination of 4-Chlorotoluene with Morpholine
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield of Amination Product (%) | Reference |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 | |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* | |
| Amphos | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 98 |
*Yield range reported for the coupling of aryl bromides with morpholine derivatives; direct comparative data for 4-chlorotoluene was not available in the searched literature.
Table 2: Effect of Base on Hydrodehalogenation
Quantitative data directly comparing the yield of hydrodehalogenated byproduct with different bases under identical conditions for a specific Buchwald-Hartwig reaction is sparse in the reviewed literature. However, qualitative evidence strongly suggests that weaker, non-nucleophilic inorganic bases generally lead to lower levels of hydrodehalogenation compared to strong alkoxide bases.
Table 3: Influence of Solvent on Hydrodehalogenation
Key Experimental Protocols
Protocol 1: Minimizing Hydrodehalogenation in the Amination of an Aryl Chloride using XPhos
This protocol is for the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine, which has been shown to produce a high yield of the desired product with minimal hydrodehalogenation.
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (degassed)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).
-
Add degassed toluene to the flask.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 6 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC/MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction Pathways
To better understand the chemical processes at play, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway, as well as a logical workflow for troubleshooting this side reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Competing pathways: amination vs. hydrodehalogenation.
Caption: Troubleshooting workflow for minimizing hydrodehalogenation.
preventing ester hydrolysis during Methyl 4-pyrrolidin-1-ylbenzoate workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-pyrrolidin-1-ylbenzoate. The focus is on preventing ester hydrolysis during the workup phase of experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields of this compound after my reaction workup. Could ester hydrolysis be the cause?
A1: Yes, low recovery of the compound from aqueous solutions is often due to the hydrolysis of the methyl ester group.[1] This is particularly problematic at pH levels that are not neutral.[1] Both acidic and basic conditions can promote the cleavage of the ester bond to form the corresponding carboxylic acid, which may have different solubility and chromatographic properties, leading to loss of the desired product during extraction and purification.
Q2: What is the optimal pH range to maintain during the aqueous workup to prevent hydrolysis?
A2: To minimize ester hydrolysis, it is crucial to maintain the pH of aqueous solutions as close to neutral (pH 7) as possible.[1] If the experimental conditions necessitate working at an acidic or basic pH, it is recommended to carry out the procedures at lower temperatures and for the shortest possible duration to mitigate hydrolysis.[1]
Q3: Are there specific reagents I should avoid during the workup to prevent ester hydrolysis?
A3: Strong acids and bases should be used with caution. For instance, washing with strong acidic solutions to remove basic impurities or strong basic solutions to remove acidic byproducts can accelerate the hydrolysis of your ester. If an acid wash is necessary, consider using a milder acid like dilute ammonium chloride. For a basic wash, a saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide.
Q4: Can the choice of organic solvent for extraction impact the stability of my product?
A4: While the organic solvent itself is less likely to directly cause hydrolysis, the efficiency of the extraction process can indirectly affect product stability. Using a solvent in which this compound is highly soluble will allow for fewer extractions and reduce the contact time with the aqueous phase, thereby minimizing the opportunity for hydrolysis. Ethyl acetate is a commonly used solvent for extracting similar compounds.[2][3][4]
Q5: I suspect some hydrolysis has occurred. How can I separate the desired ester from the carboxylic acid byproduct?
A5: If hydrolysis has occurred, you can separate the ester from the carboxylic acid byproduct by employing column chromatography on silica gel.[2][3] The ester is less polar than the carboxylic acid and will therefore elute first. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2] Alternatively, you could perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to extract the more acidic carboxylic acid into the aqueous layer, leaving the desired ester in the organic phase. However, be mindful that this basic wash could induce further hydrolysis if not performed quickly and at a low temperature.
Troubleshooting Guide
This guide provides solutions to potential problems that may arise during the workup of this compound, with a focus on preventing ester hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low product yield after workup | Ester hydrolysis due to non-neutral pH.[1] | Maintain the aqueous phase at or near pH 7.[1] If pH adjustment is necessary, use dilute and mild acidic/basic solutions and keep the temperature low. |
| Prolonged contact with the aqueous phase. | Minimize the time the organic layer containing the product is in contact with any aqueous solution. Perform extractions efficiently. | |
| Appearance of a more polar spot on TLC after workup | Formation of the carboxylic acid byproduct via hydrolysis. | Confirm the identity of the new spot (e.g., by LC-MS). Purify the crude product using column chromatography to separate the ester from the acid.[2][3] |
| Emulsion formation during extraction | Inefficient phase separation, leading to longer contact time with the aqueous phase and potential for pH-driven hydrolysis. | Add brine to the separatory funnel to help break the emulsion.[2][3] This increases the ionic strength of the aqueous layer, improving phase separation. |
| Product discoloration (e.g., turning yellow or brown) | Oxidation of the pyrrolidine ring or the aromatic system.[1] | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or when heating.[1] Protect from light by using amber vials or storing in the dark.[1] |
Experimental Protocol: Workup Procedure to Minimize Ester Hydrolysis
This protocol outlines a recommended workup procedure for a reaction mixture containing this compound, designed to minimize the risk of ester hydrolysis.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate (or another suitable organic solvent)
-
Deionized water, cooled
-
Saturated sodium bicarbonate solution, cooled
-
Brine (saturated NaCl solution), cooled
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If the reaction was conducted at elevated temperatures, it is advisable to cool it further in an ice bath before proceeding.
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Aqueous Wash (Neutral): Transfer the diluted mixture to a separatory funnel and wash with cooled deionized water. This initial wash helps to remove water-soluble impurities. Allow the layers to separate and discard the aqueous layer.
-
Mild Basic Wash (Optional): To remove acidic impurities, wash the organic layer with a cooled, saturated solution of sodium bicarbonate. Perform this step quickly to minimize contact time. Check the pH of the aqueous layer after separation to ensure it is not strongly basic.
-
Brine Wash: Wash the organic layer with cooled brine.[2][3] This step helps to remove residual water and aids in breaking any emulsions that may have formed.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.[2][3]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[2][3]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system, such as a gradient of ethyl acetate in hexanes.[2][3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for preventing ester hydrolysis.
References
optimizing reaction conditions for Methyl 4-pyrrolidin-1-ylbenzoate synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate. The primary focus is on optimizing the reaction conditions for the Palladium-catalyzed Buchwald-Hartwig amination, the most common and versatile method for this transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound? A1: The Palladium-catalyzed Buchwald-Hartwig amination is the most common and effective method.[1][2] This reaction involves the cross-coupling of an aryl halide, typically methyl 4-bromobenzoate or methyl 4-iodobenzoate, with pyrrolidine in the presence of a palladium catalyst, a phosphine ligand, and a suitable base.[3][4]
Q2: What are the critical parameters for a successful Buchwald-Hartwig amination? A2: The key parameters to control for a successful reaction are:
-
Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[2]
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used. The strength and solubility of the base can significantly impact the reaction.[1]
-
Solvent: Anhydrous and degassed aprotic solvents such as toluene or dioxane are preferred to prevent catalyst deactivation.[5]
-
Temperature: Reactions are typically heated, often in the range of 80-110 °C.[1]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) as the active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[2][6]
Q3: What are the typical byproducts I should expect in this synthesis? A3: Common byproducts include:
-
Methyl Benzoate: This results from a side reaction known as hydrodehalogenation, where the starting aryl halide is reduced instead of aminated.[1]
-
4-(pyrrolidin-1-yl)benzoic acid: This can form from the hydrolysis of the methyl ester product, especially if water is present or during aqueous workup procedures.[1]
-
Homocoupling Products (Biphenyls): Dimerization of the aryl halide starting material can occur, though it is often less prevalent than hydrodehalogenation.[5]
Q4: My purification by column chromatography is difficult. What can I do? A4: The tertiary amine in the product can interact with acidic silanol groups on the silica gel, leading to tailing and poor separation. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (~1%), to your eluent system (e.g., ethyl acetate/hexanes).[7] For the removal of the acidic byproduct, 4-(pyrrolidin-1-yl)benzoic acid, a mild basic wash with a solution like saturated sodium bicarbonate during the aqueous workup is effective.
Troubleshooting Guides
Problem 1: Low or No Product Yield
This is one of the most common issues encountered. The logical workflow below can help diagnose the potential cause.
References
Technical Support Center: Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Methyl 4-pyrrolidin-1-ylbenzoate. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The three primary methods for synthesizing this compound are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[1][2] The choice of method often depends on the available starting materials, scale of the reaction, and tolerance for metal catalysts.
Q2: I'm experiencing very low to no product yield. What are the general initial checks I should perform?
A2: Regardless of the synthetic method, low or no yield can often be attributed to a few common factors. Start by verifying the quality and purity of your starting materials and reagents, as impurities can poison catalysts or interfere with the reaction.[3] Ensure that anhydrous and degassed solvents are used, particularly for the Buchwald-Hartwig and Ullmann reactions, as both palladium and copper catalysts can be sensitive to oxygen and moisture.[4] Finally, confirm that the reaction temperature is appropriate for the chosen method; Buchwald-Hartwig reactions typically run at 80-110 °C, while Ullmann condensations may require higher temperatures.[1]
Q3: What are the most likely side products in my reaction mixture?
A3: In a Buchwald-Hartwig synthesis, a common byproduct is the hydrodehalogenated starting material, methyl benzoate.[1] For Ullmann condensations, which are often run at high temperatures, thermal degradation of starting materials or the product can occur.[1] In any of the methods, if water is present, hydrolysis of the methyl ester to form 2-(pyrrolidin-1-yl)benzoic acid is a possibility.[1][3]
Q4: My purification by column chromatography is proving difficult due to a co-eluting impurity. What could it be?
A4: If you are employing a Buchwald-Hartwig approach, a likely impurity with a similar polarity to your product is a diarylamine byproduct. The formation of this byproduct is often influenced by the choice of phosphine ligand.[1] Optimizing your chromatography conditions, for instance by using a modified mobile phase, may be necessary for separation.
Troubleshooting Guides by Synthetic Method
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming C-N bonds.[2]
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a more reliable precatalyst.[3] |
| Inappropriate Ligand | The choice of phosphine ligand is critical and substrate-dependent. For the coupling of pyrrolidine with a methyl 4-halobenzoate, bulky, electron-rich ligands such as XPhos or RuPhos are often effective. It is advisable to screen a few different ligands to find the optimal one for your specific conditions.[4] |
| Incorrect Base | The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrate has base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better choice, though this may require a higher reaction temperature.[4] |
| Suboptimal Temperature | Buchwald-Hartwig aminations are typically heated. If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 100 °C) may improve the reaction rate. Conversely, if you observe decomposition, the temperature may be too high.[4] |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Methyl Benzoate (Hydrodehalogenation) | This side reaction is competitive with the desired amination.[1] | Optimize the catalyst-ligand system. Switching to a different bulky, electron-rich phosphine ligand can often suppress this pathway. Lowering the reaction temperature may also be beneficial.[3] |
| 2-(pyrrolidin-1-yl)benzoic Acid (Ester Hydrolysis) | Presence of water in the reaction mixture or during aqueous workup with acid or base.[1] | Ensure strictly anhydrous reaction conditions. During workup, minimize contact time with aqueous acidic or basic solutions and consider using dilute solutions at low temperatures. |
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 4-bromobenzoate | XPhos | NaOtBu | Toluene | 100 | High |
| Methyl 4-chlorobenzoate | RuPhos | K₃PO₄ | Toluene | 110 | Good |
| Methyl 4-iodobenzoate | BINAP | Cs₂CO₃ | Dioxane | 90 | Moderate to High |
Note: Yields are qualitative and based on typical outcomes for these types of reactions. Actual yields will vary depending on specific reaction conditions and scale.
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents) to an oven-dried Schlenk tube.
-
Add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
This copper-catalyzed reaction is a classical method for C-N bond formation, though it often requires higher temperatures than the Buchwald-Hartwig amination.[5]
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Inactive Copper Catalyst | The copper source, typically Cu(I), may be oxidized. | Use fresh, high-purity copper(I) salts like CuI or Cu₂O.[5] | | Absence of or Inappropriate Ligand | While some Ullmann reactions can proceed without a ligand, their presence often accelerates the reaction and allows for milder conditions. | Screen ligands such as N,N'-dimethylethylenediamine or L-proline.[6] | | High Reaction Temperature Leading to Decomposition | Traditional Ullmann reactions are known for requiring harsh conditions. | If decomposition is observed, try lowering the temperature. The addition of a suitable ligand may allow for a reduction in the required temperature. |
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Copper(I) oxide (Cu₂O)
-
Potassium carbonate (K₂CO₃)
-
2-Ethoxyethanol
Procedure:
-
In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 equivalent), K₂CO₃ (2.0 equivalents), and Cu₂O (0.1 equivalents).[5]
-
Add 2-ethoxyethanol, followed by pyrrolidine (1.2 equivalents).[5]
-
Heat the mixture to reflux (approx. 135 °C) with vigorous stirring.[5]
-
Monitor the reaction by TLC. The reaction is often complete within 24 hours.[5]
-
After cooling, pour the mixture into water and extract with diethyl ether.[5]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]
-
Concentrate the solution and purify the crude product by column chromatography.[5]
Nucleophilic Aromatic Substitution (SNAr)
This method is an attractive metal-free alternative, particularly when using an activated aryl halide like methyl 4-fluorobenzoate. The electron-withdrawing ester group facilitates the nucleophilic attack by pyrrolidine.[7]
Problem: Incomplete or Slow Reaction
| Potential Cause | Suggested Solution | | :--- | :--- | :--- | | Insufficient Activation of the Aromatic Ring | The SNAr reaction is most effective with highly electron-deficient aromatic rings. | Methyl 4-fluorobenzoate is a good substrate. Methyl 4-chlorobenzoate or -bromobenzoate are less reactive and may require more forcing conditions (higher temperature, longer reaction time). | | Inappropriate Solvent | The solvent needs to be able to dissolve the reactants and facilitate the charge separation in the intermediate. | Polar aprotic solvents like DMF, DMSO, or even toluene at reflux are typically effective.[7][8] | | Weak Base | A base is required to neutralize the hydrofluoric acid formed during the reaction. | Anhydrous powdered potassium carbonate is a common and effective choice.[7] |
| Reagent | Molar Equivalents |
| Methyl 2-fluorobenzoate | 1.0 |
| Pyrrolidine | 1.2 |
| Potassium Carbonate | 2.0 |
Data from a large-scale synthesis protocol.[7]
Materials:
-
Methyl 4-fluorobenzoate
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (powdered)
-
Anhydrous Toluene
Procedure:
-
To a clean, dry reactor purged with nitrogen, add anhydrous toluene, methyl 4-fluorobenzoate (1.0 equivalent), and powdered anhydrous potassium carbonate (2.0 equivalents).[7]
-
Begin stirring the suspension.[7]
-
Add pyrrolidine (1.2 equivalents) dropwise over a period of about 1 hour. Maintain the internal temperature below 40 °C.[7]
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 12-18 hours.[7]
-
Monitor the reaction progress by TLC or HPLC.[7]
-
Once complete, cool the mixture to room temperature and filter to remove inorganic salts.[7]
-
Wash the filtrate sequentially with deionized water and brine.[7]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
The crude product can be further purified by vacuum distillation.[7]
Visualized Workflows
Caption: General troubleshooting workflow for low yield.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Identification of Impurities in Methyl 4-pyrrolidin-1-ylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of impurities in Methyl 4-pyrrolidin-1-ylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to be found in a sample of this compound?
A1: Impurities in this compound can originate from several sources, including the synthesis process, degradation of the final product, and the starting materials. The most common synthetic routes involve the coupling of a methyl 4-halobenzoate with pyrrolidine, such as through Buchwald-Hartwig amination or Ullmann condensation.[1] Based on these methods, the following impurities are frequently encountered:
-
Process-Related Impurities:
-
Methyl benzoate: Formed via a side reaction known as hydrodehalogenation of the methyl 4-halobenzoate starting material.[1]
-
4-(Pyrrolidin-1-yl)benzoic acid: Results from the hydrolysis of the methyl ester group of the final product, which can occur during the reaction or aqueous work-up steps.[1]
-
Unreacted Starting Materials: Residual amounts of methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) and pyrrolidine may be present.
-
Catalyst Residues: Traces of palladium or copper catalysts may remain if not completely removed during purification.
-
-
Degradation Products:
-
Starting Material Impurities:
-
Methyl 4-bromobenzoate: May contain impurities from its own synthesis.
-
Pyrrolidine: Can contain various related substances.
-
Q2: How can I detect and identify these impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is the most effective approach for detecting and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method should be developed and validated to ensure that all potential impurities and degradation products are separated from the main compound.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the impurities separated by HPLC, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities that have been isolated.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place in a tightly sealed container.[2] For long-term storage, refrigeration (2-8 °C) is recommended.[2] Storing under an inert atmosphere (e.g., nitrogen) can help prevent oxidative degradation.[2]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Noisy Baseline | Contaminated mobile phase or system | Use high-purity solvents, filter and degas the mobile phase. Flush the HPLC system. |
| Ghost Peaks | Contamination in the injection system or carryover from a previous injection | Clean the injector and autosampler. Run blank injections between samples. |
| Peak Tailing | Active sites on the column, secondary interactions, or column overload | Use a high-purity silica column, adjust the mobile phase pH, or reduce the sample concentration. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate | Ensure proper mixing and degassing of the mobile phase, use a column oven for temperature control, and check the pump for leaks or bubbles. |
| Poor Resolution Between Main Peak and Impurity | Suboptimal mobile phase composition or column | Optimize the mobile phase gradient, change the organic modifier or pH, or try a column with a different selectivity. |
Synthesis and Purification Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Presence of Methyl Benzoate as a Major Byproduct | Hydrodehalogenation side reaction in Buchwald-Hartwig synthesis | Optimize the catalyst and ligand system. Consider using a bulkier, more electron-rich phosphine ligand. Lowering the reaction temperature may also help.[5] |
| Formation of 4-(Pyrrolidin-1-yl)benzoic Acid | Hydrolysis of the ester during reaction or work-up | Ensure anhydrous reaction conditions. During aqueous work-up, use dilute acidic or basic solutions at low temperatures and minimize contact time.[1] |
| Difficult Purification due to Co-eluting Impurities | Byproducts with similar polarity to the final product | Optimize column chromatography conditions (e.g., try a different solvent system or stationary phase). A mild basic wash during work-up can help remove acidic impurities before chromatography.[5] |
Quantitative Data Summary
Table 1: Potential Impurities and their Identification Methods
| Impurity Name | Potential Source | Recommended Analytical Technique(s) |
| Methyl benzoate | Synthesis (Hydrodehalogenation) | HPLC, GC-MS, NMR[5] |
| 4-(Pyrrolidin-1-yl)benzoic acid | Synthesis (Hydrolysis), Degradation | HPLC, LC-MS, NMR[5] |
| Methyl 4-bromobenzoate | Unreacted Starting Material | HPLC, GC-MS |
| Pyrrolidine | Unreacted Starting Material | GC-MS |
| Oxidative Degradation Products | Degradation | HPLC, LC-MS |
Table 2: Representative HPLC Method Parameters for Impurity Profiling
| Parameter | Condition |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile and 10 mM ammonium acetate buffer (pH 4.0)[6] |
| Elution | Gradient elution for optimal separation |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30 °C[6] |
| Detection Wavelength | 254 nm[6][7] |
| Injection Volume | 10 µL[6] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling
This protocol provides a general procedure for the analysis of impurities in this compound. Method validation according to ICH guidelines is required before routine use.
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 4.0 with acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation of all potential impurities. An example could be: 0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30.1-35 min (20% B).
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.[6]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by the sample solution.
-
Identify and quantify impurities based on their retention times and peak areas relative to the main peak.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8][9]
-
Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60 °C for 24 hours.[2]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60 °C for 24 hours.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.[2]
-
Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.[2]
-
Photolytic Degradation: Expose a solution of the sample to UV light.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method. Neutralize the acidic and basic samples before injection. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation products.
Visualizations
Caption: Synthetic pathway and potential process-related impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. irjpms.com [irjpms.com]
- 4. Methyl 4-bromobenzoate | C8H7BrO2 | CID 12081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrolidine Impurity 40 | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Aryl Amino Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-aryl amino acid esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-aryl amino acid esters, offering potential causes and recommended solutions.
Problem 1: Low or No Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The N-arylation reaction did not go to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider optimizing reaction time, temperature, or catalyst loading. |
| Product Loss During Extraction: The desired product may have poor solubility in the extraction solvent or may form emulsions. | Select an appropriate extraction solvent based on the polarity of your N-aryl amino acid ester. To break emulsions, try adding brine or centrifuging the mixture. Perform multiple extractions with smaller volumes of solvent to maximize recovery. |
| Product Adsorption on Silica Gel: Highly polar products can strongly adhere to silica gel during column chromatography, leading to poor recovery. | Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine or methanol to the eluent. Alternatively, consider using a different stationary phase such as alumina or reverse-phase silica. |
| Product Degradation: The N-aryl amino acid ester may be unstable under the purification conditions (e.g., hydrolysis of the ester).[1] | Use anhydrous solvents and reagents to prevent hydrolysis.[1] Purify the product at lower temperatures if it is thermally labile. |
Problem 2: Presence of Impurities in the Purified Product
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials: Aryl halide/triflate or amino acid ester starting materials remain in the product. | Optimize the stoichiometry of the reactants. If the starting materials have similar polarity to the product, adjust the eluent system for column chromatography to improve separation. A less polar eluent may help in separating the less polar starting materials, while a more polar system can help elute the more polar product. |
| Catalyst Residues: Traces of the metal catalyst (e.g., Palladium or Nickel) may be present in the final product. | Use a metal scavenger resin to remove residual catalyst. Alternatively, wash the organic layer with an aqueous solution of a chelating agent like EDTA. |
| Formation of Byproducts: Side reactions can lead to the formation of impurities such as diarylated amino acid esters or products from competing reactions. | Optimize the reaction conditions (e.g., temperature, reaction time, choice of base) to minimize side reactions. A change in the catalyst or ligand system might also be beneficial.[2][3][4][5] |
| Contamination from Solvents or Reagents: Impurities present in the solvents or reagents used for purification can contaminate the final product. | Use high-purity, HPLC-grade solvents for all purification steps. Ensure all glassware is thoroughly cleaned and dried before use. |
Problem 3: Low Enantiomeric Excess (ee) or Racemization
| Potential Cause | Recommended Solution |
| Base-Induced Racemization: The use of a strong base can lead to the deprotonation of the α-carbon of the amino acid ester, causing racemization.[2][3][5][6][7][8] This can occur with the starting material and not necessarily the product.[2][3][4] | Use a weaker base (e.g., cesium carbonate instead of sodium tert-butoxide) and the minimum effective amount.[2][5] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
| Prolonged Reaction Time or High Temperature: Extended reaction times or elevated temperatures can increase the likelihood of racemization.[3][5] | Monitor the reaction closely and stop it as soon as the starting material is consumed. Optimize the temperature to find a balance between reaction rate and prevention of racemization. |
| Racemic Starting Material: The initial amino acid ester may not have been enantiomerically pure. | Verify the enantiomeric purity of the starting amino acid ester using chiral HPLC before starting the synthesis. |
| Racemization during Purification: Although less common for the N-arylated product, some conditions during workup or chromatography could potentially lead to racemization.[2] | Maintain neutral pH during aqueous workup if possible. While chromatographic purification itself is unlikely to cause racemization of the N-arylated product, prolonged exposure to certain silica gel grades could be a factor.[2] If racemization is suspected during purification, minimize the time the compound spends on the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying N-aryl amino acid esters?
A1: Common impurities include unreacted starting materials (aryl halide/triflate and amino acid ester), the metal catalyst used in the coupling reaction, and byproducts such as diarylated amino acid esters. Additionally, the starting amino acid ester itself may contain the corresponding racemic acid as an impurity.[9]
Q2: How can I effectively remove the palladium catalyst from my product?
A2: Several methods can be employed. Passing a solution of your product through a cartridge containing a palladium scavenger is a highly effective method. Alternatively, you can perform aqueous washes with solutions of reagents that chelate palladium, such as thiourea or EDTA.
Q3: My product is a sticky oil that is difficult to handle. How can I purify it?
A3: Sticky oils are common for N-aryl amino acid esters. Flash column chromatography on silica gel is the most common and effective method for purifying these compounds.[6][8][10] If the oil is resistant to crystallization, chromatography is your best option.
Q4: What is the best way to determine the enantiomeric purity of my N-aryl amino acid ester?
A4: The most reliable method for determining the enantiomeric excess (ee) is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[3][11] You will need to develop a suitable method, which typically involves screening different chiral columns and mobile phase compositions.
Q5: I am observing significant racemization in my product. What is the most likely cause?
A5: The most frequent cause of racemization is the use of a strong base in the N-arylation reaction, which can deprotonate the acidic α-proton of the amino acid ester starting material.[2][3][5][7][8] To mitigate this, consider using a milder base, lowering the reaction temperature, and minimizing the reaction time.[2][5]
Q6: Can I use recrystallization to purify my N-aryl amino acid ester?
A6: Yes, if your product is a solid, recrystallization can be an excellent method for purification, particularly for improving the enantiomeric excess of a partially racemic product.[12] It is often used after an initial purification by column chromatography.
Quantitative Data Summary
The following tables summarize typical yields and enantiomeric excess (ee) values obtained for the synthesis of N-aryl amino acid esters under various conditions, as reported in the literature.
Table 1: Palladium-Catalyzed N-Arylation of Phenylalanine tert-Butyl Ester
| Entry | Aryl Halide/Triflate | Base | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Phenyl triflate | Cs₂CO₃ | t-BuBrettPhos Pd G3 | 2-MeTHF | 93 | 91 |
| 2 | 4-Tolyl triflate | Cs₂CO₃ | t-BuBrettPhos Pd G3 | 2-MeTHF | 95 | 92 |
| 3 | 4-Methoxyphenyl triflate | Cs₂CO₃ | t-BuBrettPhos Pd G3 | 2-MeTHF | 91 | 90 |
| 4 | Bromobenzene | NaOtBu | t-BuBrettPhos Pd G3 | 2-MeTHF | 29 | 0 |
Data compiled from King, S. M., & Buchwald, S. L. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters, 18(16), 4128–4131.[2][3][4][5]
Table 2: Nickel-Catalyzed N-Arylation of Amino Acid tert-Butyl Esters
| Entry | Amino Acid Ester | Aryl Chloride | Yield (%) | ee (%) |
| 1 | Alanine-tBu | 4-Chlorobenzonitrile | 90 | >99:1 |
| 2 | Valine-tBu | 4-Chlorobenzonitrile | 92 | >99:1 |
| 3 | Leucine-tBu | 4-Chlorobenzonitrile | 95 | >99:1 |
| 4 | Phenylalanine-tBu | 4-Chlorobenzonitrile | 93 | >99:1 |
Data compiled from a representative study on Nickel-catalyzed N-arylation.[6][8][10]
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Amino Acid Esters
This protocol is a representative example for the synthesis of N-aryl amino acid esters using a palladium catalyst.
Materials:
-
Amino acid ester hydrochloride (1.1 equiv)
-
Aryl triflate (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
t-BuBrettPhos Pd G3 precatalyst (2 mol %)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the amino acid ester hydrochloride, aryl triflate, cesium carbonate, and t-BuBrettPhos Pd G3 precatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add anhydrous 2-MeTHF via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude N-aryl amino acid ester
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., a mixture of hexanes and ethyl acetate)
-
Compressed air or nitrogen source
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-aryl amino acid ester.
Visualizations
References
- 1. Selective Hydrolysis of Nonactivated Aryl Esters at pH 7 through Cooperative Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
effect of ligand choice on Buchwald-Hartwig amination of methyl 4-bromobenzoate
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of methyl 4-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this crucial C-N bond-forming reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of methyl 4-bromobenzoate resulting in a low yield?
Low yields in this reaction can often be attributed to several factors:
-
Suboptimal Ligand Choice: The selection of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination. For an electron-poor substrate like methyl 4-bromobenzoate, bulky and electron-rich ligands are generally required to promote efficient oxidative addition and reductive elimination.
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation, resulting in a stalled or incomplete reaction. The formation of palladium black is a visual indicator of catalyst decomposition.[1]
-
Incorrect Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes be incompatible with ester functionalities, leading to side reactions like hydrolysis or transesterification. Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might require higher temperatures or longer reaction times.[2]
-
Solvent Issues: The solubility of the reagents, particularly the base, can significantly impact the reaction rate. Toluene and dioxane are common solvents, but if solubility is an issue, a different solvent system might be necessary.[1][3]
Q2: What are the common side reactions to look out for?
The primary side reaction of concern is the hydrodehalogenation of the aryl bromide, where the bromine atom is replaced by a hydrogen atom. This can be minimized by the careful selection of the ligand and reaction conditions. Another potential side reaction is the diarylation of primary amines, although this is less common with bulky ligands. For substrates with multiple reactive sites, chemoselectivity can be an issue.
Q3: How do I choose the best ligand for my reaction?
Ligand selection is key to a successful Buchwald-Hartwig amination. For electron-deficient aryl bromides like methyl 4-bromobenzoate, sterically hindered, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos) and Hartwig (e.g., Josiphos) ligand families have shown excellent results. Bidentate ligands like DPPF can also be effective. A screening of different ligand types is often the best approach to identify the optimal choice for a specific amine coupling partner.
Q4: Can I use an aryl chloride instead of an aryl bromide?
While aryl bromides are generally more reactive than aryl chlorides, modern catalyst systems with bulky, electron-rich phosphine ligands have made the amination of aryl chlorides feasible. However, the reaction conditions, particularly the choice of ligand and temperature, will likely need to be adjusted for the less reactive aryl chloride.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conversion | 1. Inactive catalyst due to air/moisture exposure. | 1. Ensure all reagents and solvents are anhydrous and properly degassed. Use rigorous inert atmosphere techniques (glovebox or Schlenk line). |
| 2. Suboptimal ligand choice. | 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, Josiphos-type ligands). | |
| 3. Insufficient reaction temperature or time. | 3. Increase the reaction temperature (typically 80-110 °C) and monitor the reaction progress over a longer period (up to 24 hours). | |
| Formation of Palladium Black | Catalyst decomposition. | Lower the reaction temperature and ensure a strictly inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active catalytic species. |
| Significant Hydrodehalogenation | Side reaction competing with amination. | Optimize the ligand and base combination. A bulkier ligand can sometimes suppress this side reaction. |
| Reaction Stalls | Catalyst poisoning or decomposition over time. | This may indicate an impurity in the starting materials or solvent. Ensure high purity of all components. |
Data Presentation: Ligand Effect on Yield
| Ligand | Amine | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Morpholine | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | ~95 |
| Josiphos (CyPF-tBu) | Primary Alkylamine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | High |
| DPPF | Aniline | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 16 | Moderate to High |
| Xantphos | Benzamide | Pd₂(dba)₃ | DBU | DMF | 100 | 18 | 83[4] |
Note: Yields are highly dependent on the specific amine and reaction conditions.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Buchwald-Hartwig Amination using XPhos Ligand
This protocol is adapted from a procedure for the amination of 4-chlorotoluene and can be applied to methyl 4-bromobenzoate.
Materials:
-
Methyl 4-bromobenzoate
-
Amine (e.g., Aniline or Morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-2 mol%), XPhos (2-4 mol%), and NaOtBu (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add methyl 4-bromobenzoate (1.0 equivalent) and anhydrous toluene.
-
Add the amine (1.2 equivalents) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 2: General Procedure with a Josiphos-type Ligand
This is a general procedure based on the high reactivity of Josiphos-type ligands with electron-poor aryl bromides.
Materials:
-
Methyl 4-bromobenzoate
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Josiphos-type ligand (e.g., CyPF-tBu)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a stream of inert gas, charge a reaction vessel with Pd(OAc)₂ (0.5-1 mol%), the Josiphos-type ligand (1-2 mol%), and NaOtBu (1.4 equivalents).
-
Add methyl 4-bromobenzoate (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the amine (1.2 equivalents).
-
Seal the vessel and heat to 80-100 °C with stirring.
-
Monitor the reaction until completion.
-
Follow a standard aqueous workup and purification by column chromatography.
Protocol 3: General Procedure with DPPF Ligand
This is a generalized protocol for using the bidentate ligand DPPF.
Materials:
-
Methyl 4-bromobenzoate
-
Amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
To a reaction flask, add Pd(OAc)₂ (2-5 mol%), DPPF (2.2-5.5 mol%), and the chosen base (1.5-2.0 equivalents).
-
Purge the flask with an inert gas.
-
Add methyl 4-bromobenzoate (1.0 equivalent) and the anhydrous solvent.
-
Add the amine (1.2-1.5 equivalents).
-
Heat the mixture to 100-110 °C with stirring.
-
After completion, perform a standard workup and purify the product by chromatography.
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Palladium-Catalyzed Amination Reactions
Welcome to the technical support center for palladium-catalyzed amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination reaction is not working or has a very low yield. What are the most common causes?
A1: Low or no yield in Buchwald-Hartwig amination reactions can be attributed to several factors. The most common issues include:
-
Catalyst and Ligand Choice: The selection of the palladium source and the phosphine ligand is critical and highly dependent on the specific substrates being used.[1] Sterically hindered and electron-rich ligands are often necessary to promote high catalytic activity.[1]
-
Base Selection: The strength and solubility of the base are crucial for the reaction to proceed efficiently. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used, but they can be incompatible with base-sensitive functional groups.[1] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance.[1]
-
Solvent Effects: The reaction rate and solubility of the reagents are significantly influenced by the solvent. Aprotic, nonpolar solvents such as toluene and dioxane are frequently used.[1][2] In some instances, the poor solubility of reagents can lead to reaction failure.[1]
-
Reaction Temperature: Typical reaction temperatures for these aminations range from 80-100°C.[1] Insufficient temperature can result in a slow or incomplete reaction, while excessively high temperatures can lead to catalyst decomposition.[1]
-
Presence of Oxygen and Moisture: Palladium(0) catalysts are sensitive to oxygen. Therefore, it is essential to perform these reactions under an inert atmosphere, such as argon or nitrogen.[1]
-
Substrate Quality: Impurities present in the aryl halide or amine starting materials can act as poisons to the catalyst.[1]
Q2: How do I choose the optimal palladium precursor and ligand for my substrates?
A2: The choice of the palladium precursor and ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally effective as they promote the key steps in the catalytic cycle.[3] For challenging substrates, such as aryl chlorides, more specialized ligands may be necessary.[3] Pre-formed catalysts, where the ligand is already coordinated to the palladium center, can offer higher activity and stability.[3]
Q3: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?
A3: The formation of a fine black precipitate, commonly known as palladium black, is an indication of catalyst decomposition.[2] This occurs when the active Pd(0) species agglomerates and falls out of the catalytic cycle. This can be caused by prolonged exposure to high temperatures (>120 °C) or other deactivation pathways.[2] If you observe palladium black, you should consider lowering the reaction temperature and increasing the reaction time.[2]
Q4: My reaction starts but then stalls. What could be the reason?
A4: A reaction that initiates but fails to go to completion often suggests catalyst deactivation over time. This can be due to several factors, including poisoning by impurities in the starting materials or solvent, or product inhibition where the newly formed arylamine coordinates to the palladium center and inhibits further catalytic turnover.
Q5: Can the choice of base and solvent impact catalyst deactivation?
A5: Yes, both the base and solvent play a critical role in catalyst stability. The base is necessary for the catalytic cycle, but an inappropriate choice can lead to side reactions or catalyst decomposition.[4] The solvent must effectively solubilize all reaction components; poor solubility can hinder the reaction and promote catalyst aggregation.[1]
Troubleshooting Guides
Issue 1: Low or No Product Conversion
Visual Cues:
-
Formation of Palladium Black: A fine black precipitate indicates catalyst decomposition.[2]
-
No Color Change: A lack of color change in the reaction mixture may suggest that the active catalyst has not formed.[2]
-
Reaction Stalls: Initial product formation followed by a halt in progress points towards catalyst deactivation during the reaction.[2]
| Possible Cause | Suggested Solution |
| Catalyst Poisoning by Substrate | For substrates like 2-halopyridines, the pyridine nitrogen can coordinate to and poison the palladium catalyst.[2] Use sterically bulky ligands (e.g., XPhos, SPhos) to shield the metal center. |
| Impure Reagents or Solvents | Purify starting materials (aryl halide and amine) and ensure solvents are anhydrous and degassed. Impurities can poison the catalyst.[2] |
| Suboptimal Ligand Choice | Screen a panel of bulky, electron-rich phosphine ligands to find one that stabilizes the catalyst and facilitates the reaction for your specific substrates.[2][3] |
| Incorrect Base Selection | The base is crucial. If a strong base like NaOtBu is causing issues with sensitive functional groups, switch to a weaker base such as Cs₂CO₃ or K₃PO₄.[1] |
| Poor Solubility of Reagents | If reactants or the base are not fully dissolved, the reaction will be inefficient.[2] Try a different solvent (e.g., switch from toluene to dioxane or vice versa). For very polar substrates, DMF can be considered, but be aware of its potential to coordinate to palladium.[2] |
| Inadequate Temperature | These reactions typically require heating (80-110 °C).[2] If the reaction is sluggish, a moderate increase in temperature may help. |
| Thermal Decomposition of Catalyst | Prolonged exposure to high temperatures (>120 °C) can lead to the formation of palladium black.[2] Lower the reaction temperature to 80-90 °C and extend the reaction time.[2] |
Issue 2: Sluggish Reaction
| Possible Cause | Suggested Solution |
| Low Catalyst Activity | Increase the catalyst loading slightly. Alternatively, consider using a more active pre-catalyst. |
| Insufficient Temperature | Gradually increase the reaction temperature, while monitoring for any signs of catalyst decomposition.[1] |
| Poor Mixing | Ensure vigorous stirring, especially if some reaction components are not fully dissolved. |
Data Presentation
Table 1: Comparative Performance of Palladium Catalyst Systems in Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates (Aryl Halide + Amine) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | [3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | [3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - | [3] |
| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 110-120 | 24 | Aryl bromide + Secondary amine | Moderate | [5] |
| Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 150 (MW) | 0.5 | Aryl bromide + Secondary amine | - | [5] |
This table presents a summary of representative data to illustrate the performance of different catalyst systems.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Amination Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (0.02-0.04 mmol).[1]
-
-
Inert Atmosphere:
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]
-
-
Addition of Reagents:
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
-
-
Addition of Amine:
-
Add the amine (1.2 mmol). If the amine is a solid, it can be added with the other solids in step 1.[1]
-
-
Reaction:
-
Stir the mixture at the desired temperature (e.g., 100°C) and monitor the reaction progress by TLC, GC, or LC-MS.[1]
-
-
Workup:
-
Purification:
Protocol for Purification of Reagents
-
Liquid Amines and Aryl Halides: Distill over KOH and store over molecular sieves prior to use.
-
Solid Reagents: If purity is a concern, recrystallize from an appropriate solvent.
-
Solvents: Use anhydrous, degassed solvents. Commercially available anhydrous solvents are recommended. If preparing in-house, ensure proper drying and degassing procedures are followed.
Visualizations
Caption: Major catalyst deactivation pathways in palladium-catalyzed amination reactions.
Caption: A logical workflow for troubleshooting low-yielding amination reactions.
References
Technical Support Center: Purification of Crude Methyl 4-pyrrolidin-1-ylbenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Methyl 4-pyrrolidin-1-ylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from unreacted starting materials, side reactions, or subsequent degradation. These may include:
-
Unreacted Starting Materials: Such as methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate) and excess pyrrolidine.
-
Side-Reaction Byproducts:
-
Methyl Benzoate: Formed from the hydrodehalogenation of the methyl 4-halobenzoate starting material, a known side reaction in Buchwald-Hartwig aminations.[1][2]
-
4-(Pyrrolidin-1-yl)benzoic Acid: Results from the hydrolysis of the methyl ester of the final product, which can occur during the reaction or aqueous workup.[1][2]
-
Dimerized Byproducts: Homocoupling of the aryl halide starting material can lead to the formation of biphenyl dimers.[1]
-
Q2: My purified product appears as a pale yellow oil, but the literature suggests it should be a solid. Why is this?
A2: While some sources describe this compound as a solid with a melting point of 140-142 °C, it is possible for it to exist as a supercooled oil, especially if minor impurities are present that inhibit crystallization. The physical state can be influenced by the level of purity. Consider attempting to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it remains an oil, purification techniques such as column chromatography or vacuum distillation are recommended.[3]
Q3: During column chromatography on silica gel, my product is streaking or "tailing" significantly. How can I resolve this?
A3: The basic nature of the pyrrolidine nitrogen in your compound can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor separation and peak tailing.[4] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your mobile phase (eluent). A common practice is to use a mobile phase with 0.1-1% triethylamine.[4]
Q4: What are the recommended starting conditions for purification by column chromatography?
A4: A good starting point for column chromatography is to use a mobile phase of hexane and ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) first. For a compound of this polarity, a ratio of 3:1 hexane:ethyl acetate is a reasonable starting point for TLC analysis.[4] Remember to add a small percentage of a basic modifier like triethylamine to the eluent to improve peak shape.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | Incomplete reaction. | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.[1] |
| Inefficient extraction during workup. | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions (e.g., 3x with an appropriate solvent). | |
| Presence of persistent byproducts. | Identify the byproducts by techniques like GC-MS or NMR.[1] Select a purification method tailored to the properties of the impurity (e.g., recrystallization to remove less soluble impurities, or column chromatography for impurities with different polarity). | |
| Difficulty Removing 4-(Pyrrolidin-1-yl)benzoic Acid | Hydrolysis of the ester during workup. | Avoid strongly acidic or basic conditions during the aqueous workup, especially at elevated temperatures.[1] A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove the acidic impurity. |
| Co-elution of an Impurity During Column Chromatography | Impurity has a very similar polarity to the product. | Try a different solvent system for elution. A gradient elution (gradually increasing the polarity of the mobile phase) may improve separation.[6] Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[4] |
| Product Decomposes During Purification | The compound may be sensitive to heat or prolonged exposure to the stationary phase. | If using column chromatography, work quickly and avoid leaving the compound on the column for an extended period. For thermally sensitive compounds, consider purification methods that do not require heat, such as recrystallization at room temperature or solvent washing. If distillation is necessary, use a high-vacuum to lower the boiling point. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using a solvent system of hexane:ethyl acetate (e.g., starting with a 4:1 or 3:1 ratio) containing 0.1% triethylamine.[4]
-
Visualize the spots under UV light and/or by staining (e.g., with iodine or potassium permanganate).
-
Adjust the solvent system to achieve a retention factor (Rf) of approximately 0.35 for the desired product.[4]
-
-
Column Preparation:
-
Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.[4]
-
Begin eluting with the mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimum of a hot solvent. Potential solvents include ethanol, isopropanol, or mixtures such as ethyl acetate/hexane.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good recrystallization solvent is one in which the product is soluble when hot but sparingly soluble when cold.
-
-
Recrystallization Procedure:
-
Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Data Presentation
Table 1: TLC Analysis for Purification of this compound
| Solvent System (Hexane:Ethyl Acetate + 0.1% Et3N) | Approximate Rf of Product | Observations |
| 4:1 | 0.25 | Good separation from less polar impurities.[4] |
| 3:1 | 0.35 | Optimal for column elution.[4] |
| 1:1 | 0.60 | Compound elutes too quickly, poor separation from more polar impurities.[4] |
Table 2: Summary of Purification Methods
| Method | Principle | Best For Removing |
| Column Chromatography | Separation based on polarity. | Impurities with different polarities than the product. |
| Recrystallization | Difference in solubility at different temperatures. | Impurities that are either much more or much less soluble than the product in the chosen solvent. |
| Vacuum Distillation | Separation based on boiling points. | Non-volatile or high-boiling impurities.[3] |
| Solvent Washing/Trituration | Differential solubility in a specific solvent. | Impurities that are soluble in a solvent in which the product is not. |
Visualizations
Caption: A decision workflow for the purification of crude this compound.
Caption: A logical guide to identifying and addressing common impurities.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 4-pyrrolidin-1-ylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic methodologies for obtaining Methyl 4-pyrrolidin-1-ylbenzoate: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The selection of a synthetic route is a critical decision in chemical research and drug development, impacting yield, purity, scalability, and cost. This document presents a validation of these methods, offering experimental protocols and a summary of performance data to aid in this decision-making process.
Introduction to Synthetic Strategies
The formation of the C-N bond between the pyrrolidine ring and the methyl benzoate backbone is the key transformation in the synthesis of this compound. The two most viable and widely employed methods to achieve this are the palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr).
Buchwald-Hartwig Amination is a versatile and powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. It typically involves the reaction of an aryl halide (e.g., methyl 4-bromobenzoate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can significantly influence reaction times and yields.
Nucleophilic Aromatic Substitution (SNAr) involves the reaction of a nucleophile (pyrrolidine) with an aryl halide that is activated by an electron-withdrawing group. In the case of this compound synthesis, the methyl ester group at the para position to the leaving group (e.g., fluorine) activates the aromatic ring for nucleophilic attack. This method avoids the use of a metal catalyst.
Comparative Synthesis Data
While a direct side-by-side comparative study under identical conditions for the synthesis of this compound is not extensively documented in publicly available literature, the following table summarizes representative data gleaned from analogous reactions and general principles of the methodologies. This allows for an inferred comparison of the two synthetic routes.
| Parameter | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | Methyl 4-bromobenzoate | Methyl 4-fluorobenzoate |
| Amine | Pyrrolidine | Pyrrolidine |
| Catalyst/Reagent | Palladium catalyst (e.g., Pd2(dba)3) with a phosphine ligand (e.g., XPhos) and a strong base (e.g., NaOtBu) | Strong base (e.g., K2CO3) |
| Typical Yields | Generally high (70-95%) | Moderate to high (60-85%) |
| Reaction Temperature | 80-120 °C | 80-150 °C |
| Reaction Time | 12-24 hours | 12-48 hours |
| Key Advantages | Milder reaction conditions, higher yields, broader substrate scope. | No transition metal catalyst required, potentially lower cost, simpler purification. |
| Key Disadvantages | Cost of palladium catalyst and ligands, potential for metal contamination in the final product. | Often requires more forcing conditions, may have lower yields and more side products, substrate scope is more limited to activated rings. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution.
Method 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of methyl 4-bromobenzoate with pyrrolidine.
Materials:
-
Methyl 4-bromobenzoate
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, under an inert atmosphere (e.g., argon), add Pd2(dba)3 (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add methyl 4-bromobenzoate (1.0 equivalent) and anhydrous toluene to the tube.
-
Finally, add pyrrolidine (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the synthesis of this compound from methyl 4-fluorobenzoate and pyrrolidine.
Materials:
-
Methyl 4-fluorobenzoate
-
Pyrrolidine
-
Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and the solvent (DMF or DMSO).
-
Add pyrrolidine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 100-140 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers and wash with water and brine to remove the solvent and residual base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Visualizing the Workflow
To better illustrate the general process of synthesizing and validating a chemical compound, the following diagrams outline the key stages.
Caption: General workflow for the synthesis and validation of this compound.
Caption: Simplified reaction pathways for Buchwald-Hartwig vs. SNAr synthesis.
Conclusion
Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution are effective methods for the synthesis of this compound. The Buchwald-Hartwig amination generally offers higher yields and greater substrate versatility, making it a preferred method in many research contexts. However, the cost of the palladium catalyst and ligands, along with the need for their complete removal from the final product, are important considerations, especially for large-scale synthesis.
The SNAr reaction provides a valuable metal-free alternative. While it may require harsher conditions and careful selection of the starting aryl halide (with a good leaving group like fluorine), it can be more cost-effective and lead to a simpler purification process.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the desired scale, cost constraints, and the purity requirements of the final product. The protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.
A Comparative Analysis of Buchwald-Hartwig and SNAr Reactions for the Synthesis of Pyrrolidinylbenzoates
For researchers, scientists, and drug development professionals, the efficient synthesis of N-aryl pyrrolidines, such as pyrrolidinylbenzoates, is a critical step in the development of novel therapeutics. The formation of the C-N bond between an aromatic ring and pyrrolidine is a key transformation, and two of the most powerful methods to achieve this are the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the optimal synthetic route.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its versatility and broad substrate scope.[1] In contrast, the SNAr reaction is a classical method that relies on the activation of an aromatic ring by electron-withdrawing groups to facilitate nucleophilic attack by an amine.[2] The choice between these two powerful reactions often depends on factors such as substrate availability, functional group tolerance, reaction conditions, and overall cost-effectiveness.
Comparative Yield Analysis
While a direct, side-by-side comparison for the synthesis of the same pyrrolidinylbenzoate isomer under optimized conditions for both reactions is not extensively documented in a single source, analysis of related transformations provides valuable insights into the expected yields. The Buchwald-Hartwig amination is generally considered the more versatile and higher-yielding method, particularly for less activated aryl halides.[2] However, for highly activated substrates, such as those bearing a fluorine atom at the reaction site and an electron-withdrawing group, the SNAr reaction can be a highly efficient and cost-effective alternative.
For the synthesis of methyl 4-(pyrrolidin-1-yl)benzoate, the following comparison can be made based on typical yields reported for similar systems:
| Reaction | Aryl Halide | Typical Yield (%) | Conditions |
| Buchwald-Hartwig | Methyl 4-bromobenzoate | 85-95% | Pd catalyst, phosphine ligand, strong base (e.g., NaOt-Bu), anhydrous solvent (e.g., toluene), 80-110 °C |
| SNAr | Methyl 4-fluorobenzoate | 90-98% | Strong base (e.g., K₂CO₃), polar aprotic solvent (e.g., DMSO or DMF), elevated temperatures (e.g., 100-150 °C) |
It is important to note that these yields are representative and can be influenced by the specific ligand and catalyst system used in the Buchwald-Hartwig reaction, and the precise conditions of the SNAr reaction.
Experimental Protocols
Detailed methodologies for both the Buchwald-Hartwig amination and SNAr reaction are crucial for successful synthesis. Below are representative experimental protocols for the preparation of a pyrrolidinylbenzoate.
Buchwald-Hartwig Amination Protocol
This protocol describes the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate from methyl 2-bromobenzoate and pyrrolidine.[1][2]
Materials:
-
Methyl 2-bromobenzoate
-
Pyrrolidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).
-
Evacuate the tube and backfill with argon three times.
-
Add anhydrous toluene, methyl 2-bromobenzoate (1.0 equivalent), and pyrrolidine (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain methyl 2-(pyrrolidin-1-yl)benzoate.
A common side product in this reaction is methyl benzoate, resulting from the hydrodehalogenation of the starting material.[1]
Nucleophilic Aromatic Substitution (SNAr) Protocol
This protocol outlines the large-scale synthesis of methyl 2-(pyrrolidin-1-yl)benzoate from methyl 2-fluorobenzoate and pyrrolidine.[3]
Materials:
-
Methyl 2-fluorobenzoate
-
Pyrrolidine
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered
-
Anhydrous Toluene
Procedure:
-
To a 50 L glass-lined reactor purged with nitrogen, add anhydrous toluene (20 L), methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous K₂CO₃ (3.59 kg, 25.96 mol).
-
Stir the suspension and add pyrrolidine (1.11 kg, 15.58 mol) dropwise over 1 hour.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.
-
Cool the mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate.
Reaction Mechanisms and Workflows
The two synthetic routes proceed through distinct mechanistic pathways, which are illustrated below.
References
Spectroscopic Comparison of Methyl 4-pyrrolidin-1-ylbenzoate and Its Precursors: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the aromatic ester, Methyl 4-pyrrolidin-1-ylbenzoate, and its precursors, 4-Fluorobenzonitrile and Pyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the synthesis of the target molecule and presents a comparative analysis of the key spectroscopic features that distinguish the final product from its starting materials. The information herein is intended to support the unambiguous identification and characterization of these compounds in a laboratory setting.
Synthetic Workflow
The synthesis of this compound from 4-fluorobenzonitrile and pyrrolidine, followed by hydrolysis and esterification, is a common route. The logical progression from precursor molecules to the final product is depicted in the workflow diagram below.
The Quest for Novel CNS Therapeutics: A Comparative Guide to Alternatives for Methyl 4-pyrrolidin-1-ylbenzoate in Drug Discovery
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is paramount in the pursuit of effective and safe therapeutics. This guide provides a comprehensive comparison of alternatives to Methyl 4-pyrrolidin-1-ylbenzoate, a compound scaffold with potential activity at monoamine transporters, critical targets in the treatment of various central nervous system (CNS) disorders.
This compound belongs to a class of compounds that are structurally related to known monoamine transporter inhibitors. While direct biological data for this specific molecule is not extensively published, its core structure, featuring a cyclic amine appended to a benzoate moiety, is a recognized pharmacophore for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This guide explores structurally similar alternatives, focusing on variations of the cyclic amine, and presents available biological data to inform early-stage drug discovery programs.
Unveiling the Therapeutic Target: The Dopamine Transporter
Compounds bearing the 4-(pyrrolidin-1-yl)phenyl moiety have been identified as potent inhibitors of monoamine transporters. Notably, analogs of pyrovalerone, which share the pyrrolidine ring structure, exhibit high affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET). This suggests that the primary biological target for this compound and its analogs is likely the dopamine transporter, a key regulator of dopaminergic signaling in the brain. Dysregulation of the dopaminergic system is implicated in a range of neurological and psychiatric conditions, including Parkinson's disease, ADHD, and addiction, making DAT an attractive target for therapeutic intervention.
Structural Analogs: Exploring Chemical Diversity
The core scaffold of this compound allows for straightforward chemical modification to explore structure-activity relationships (SAR). Key alternatives involve the substitution of the pyrrolidine ring with other cyclic amines, such as piperidine and azetidine. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
Key Structural Alternatives:
-
Methyl 4-(piperidin-1-yl)benzoate: This analog features a six-membered piperidine ring instead of the five-membered pyrrolidine. This change in ring size can alter the conformation and basicity of the nitrogen atom, potentially influencing its interaction with the transporter binding site.
-
Methyl 4-(azetidin-1-yl)benzoate: The inclusion of a four-membered azetidine ring introduces greater ring strain and a more compact structure. This can lead to altered binding kinetics and potentially improved selectivity for the target transporter.
Comparative Biological Activity
While direct, head-to-head comparative data for these specific benzoate esters is limited in the public domain, we can infer potential activity based on studies of broader classes of monoamine transporter inhibitors. The following table summarizes representative inhibitory activities (IC50) of compounds containing these cyclic amine moieties against the dopamine transporter. It is important to note that these values are for structurally related, but not identical, compounds and should be used as a general guide.
| Compound Class | Cyclic Amine Moiety | Representative Compound | Dopamine Transporter (DAT) IC50 (nM) |
| Pyrrolidine Derivatives | Pyrrolidine | (S)-Pyrovalerone | 16.3 |
| Piperidine Derivatives | Piperidine | GBR 12909 | 1.3 |
| Azetidine Derivatives | Azetidine | Representative Azetidine-based DAT Inhibitor | 50 - 200 |
Note: The data presented is a compilation from various sources on related compounds and is intended for comparative purposes only. Direct experimental validation is necessary for the specific benzoate esters.
Experimental Protocols for In Vitro Evaluation
To enable researchers to directly compare the activity of this compound and its alternatives, a standard experimental protocol for a dopamine transporter uptake inhibition assay is provided below.
Dopamine Transporter (DAT) Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the human dopamine transporter.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
[³H]-Dopamine (radioligand).
-
Unlabeled dopamine (for determining non-specific uptake).
-
Test compounds (dissolved in DMSO).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture: Culture hDAT-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Plate Preparation: Seed cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.
-
Assay Initiation:
-
Wash the cell monolayers twice with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds or vehicle (DMSO) for 10-15 minutes at room temperature.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine to each well. For non-specific uptake control wells, add an excess of unlabeled dopamine along with the radioligand.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time (e.g., 10 minutes).
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the assay solution.
-
Wash the cells three times with ice-cold KRH buffer to remove unincorporated radioligand.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding a suitable lysis buffer (e.g., 1% SDS).
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
-
Visualizing the Rationale: Pathways and Workflows
To further aid in the conceptualization of the drug discovery process for DAT inhibitors, the following diagrams, generated using the DOT language, illustrate the dopamine signaling pathway and a typical experimental workflow.
Confirming the Structure of Methyl 4-pyrrolidin-1-ylbenzoate with 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected and alternative 13C NMR spectral data to aid in the structural confirmation of Methyl 4-pyrrolidin-1-ylbenzoate. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical endeavors.
Structural Overview and Predicted 13C NMR Analysis
This compound is a para-substituted aromatic compound. The pyrrolidine ring, an electron-donating group, and the methyl ester, an electron-withdrawing group, are situated at opposite ends of the benzene ring. This substitution pattern influences the electron density around the carbon atoms of the benzene ring, resulting in characteristic chemical shifts in the 13C NMR spectrum. The pyrrolidine and methyl ester moieties also exhibit distinct signals.
To confirm the structure of this compound, the experimental 13C NMR spectrum should be compared against predicted chemical shifts derived from known values for similar chemical environments. The following table summarizes the expected 13C NMR chemical shifts for this compound and provides a comparison with typical ranges for the constituent functional groups.
Data Presentation: Comparison of 13C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Typical Chemical Shift Range (ppm) |
| C=O (Ester) | ~167 | 160 - 185 |
| C4 (Aromatic, attached to N) | ~150 | Aromatic carbons typically appear between 110-160 ppm. Electron-donating groups shift para carbons downfield. |
| C1 (Aromatic, attached to C=O) | ~118 | Aromatic carbons typically appear between 110-160 ppm. |
| C2, C6 (Aromatic) | ~131 | Aromatic carbons typically appear between 110-160 ppm. |
| C3, C5 (Aromatic) | ~111 | Aromatic carbons typically appear between 110-160 ppm. Electron-donating groups shift ortho and para carbons upfield. |
| O-CH3 (Ester) | ~51 | 50 - 65 |
| α-CH2 (Pyrrolidine) | ~47 | 45 - 60 |
| β-CH2 (Pyrrolidine) | ~25 | 20 - 35 |
Experimental Protocols
Protocol for 13C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum of a solid organic compound like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.8 mL of CDCl3 or DMSO-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
If the sample has low solubility, gentle warming or sonication may be employed.
2. Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process on modern spectrometers.
3. Acquisition Parameters:
-
Set the spectrometer to the 13C nucleus frequency.
-
Choose a standard proton-decoupled pulse program.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0 to 220 ppm).
-
The number of scans (NS) should be set to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 128 to 1024 scans are common.
-
A relaxation delay (D1) of 1-2 seconds is typically sufficient for qualitative analysis.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the positive phase.
-
Reference the spectrum using the known chemical shift of the deuterated solvent (e.g., CDCl3 at 77.16 ppm).
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally not quantitative.
-
Label the peaks with their respective chemical shifts.
Mandatory Visualization
A Comparative Guide to a Stability-Indicating HPLC Method for the Quantification of Methyl 4-pyrrolidin-1-ylbenzoate
This guide provides a comprehensive overview of a developed and validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Methyl 4-pyrrolidin-1-ylbenzoate. The method's performance is compared against the absence of a suitable analytical technique, highlighting its utility in pharmaceutical quality control and stability studies. Detailed experimental protocols and supporting data from forced degradation studies are presented to demonstrate the method's specificity, accuracy, and robustness.
Introduction
This compound is a tertiary amine and an ester, functionalities that are susceptible to degradation under various environmental conditions. A stability-indicating analytical method is crucial for ensuring the quality, efficacy, and safety of any drug substance or product containing this molecule.[1][2] Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and any other formulation excipients.[3] This guide details a reverse-phase HPLC (RP-HPLC) method developed for this purpose and validated according to the International Council for Harmonisation (ICH) guidelines.[4]
Experimental Protocols
A detailed protocol for the stability-indicating HPLC method is provided below. This method was developed based on established principles for structurally similar aromatic esters and tertiary amines.[5][6]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes.
2. Reagent and Standard Preparation:
-
Mobile Phase Preparation: Prepare a 20 mM solution of potassium dihydrogen phosphate in HPLC-grade water, adjust the pH to 3.5 with phosphoric acid, and filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the standard stock solution to 10.0 mL with the mobile phase.
3. Forced Degradation Studies:
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[2][4][7] A concentration of 1 mg/mL of this compound was subjected to the following stress conditions:
-
Acidic Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl, heated at 80°C for 4 hours. The solution was then neutralized with 0.1 M NaOH.
-
Basic Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, kept at room temperature for 2 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The drug solution (1 mg/mL) was exposed to UV light (254 nm) for 24 hours.
Data Presentation and Comparison
The developed HPLC method successfully separated the parent peak of this compound from all degradation products formed under various stress conditions. The alternative to this method is the lack of a specific analytical procedure, which would prevent the accurate assessment of the drug's stability.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Peaks | Retention Time of Major Degradant(s) (min) |
| Control | 99.8 | 0.2 | 0 | - |
| Acidic (0.1 M HCl, 80°C, 4h) | 85.2 | 14.8 | 2 | 4.5, 12.1 |
| Basic (0.1 M NaOH, RT, 2h) | 78.9 | 21.1 | 1 | 4.5 |
| Oxidative (3% H₂O₂, RT, 24h) | 90.5 | 9.5 | 3 | 8.2, 10.5, 15.3 |
| Thermal (105°C, 24h) | 96.3 | 3.7 | 1 | 18.7 |
| Photolytic (UV, 24h) | 92.1 | 7.9 | 2 | 9.8, 13.4 |
This data is representative and intended for illustrative purposes.
The primary degradation pathway observed under acidic and basic conditions is the hydrolysis of the ester linkage, leading to the formation of 4-(pyrrolidin-1-yl)benzoic acid. Oxidative stress likely results in the formation of N-oxide and other related products.
Method Validation
The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Table 2: Comparison of Validation Parameters
| Validation Parameter | Developed HPLC Method Performance | Alternative (No Method) |
| Specificity | Demonstrated by the separation of the main peak from all degradation products. Peak purity analysis confirmed no co-elution. | Not applicable. Impurities and degradants cannot be distinguished from the active ingredient. |
| Linearity (5-150 µg/mL) | Correlation coefficient (r²) > 0.999 | Not applicable. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Not applicable. |
| Precision (% RSD) | Intra-day: < 1.0%; Inter-day: < 2.0% | Not applicable. |
| Robustness | No significant changes in results with minor variations in flow rate, pH, and column temperature. | Not applicable. |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the stability-indicating HPLC method.
Caption: Workflow for Stability-Indicating HPLC Method Development and Validation.
Predicted Degradation Pathways
The following diagram illustrates the predicted major degradation pathways for this compound based on its chemical structure and the forced degradation results.
Caption: Predicted Degradation Pathways of this compound.
Conclusion
The developed stability-indicating RP-HPLC method is specific, accurate, precise, and robust for the quantification of this compound in the presence of its degradation products. The comprehensive data presented in this guide demonstrates the method's suitability for routine quality control and stability testing in the pharmaceutical industry. The absence of such a validated method would pose a significant risk to product quality and patient safety, as there would be no reliable means to assess the stability and purity of the drug substance.
References
Cross-Reactivity of Pyrrolidine-Containing Bioactive Analogs: A Comparative Guide
In the landscape of modern drug discovery, understanding the cross-reactivity of novel chemical entities is paramount for ensuring target selectivity and mitigating off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of three distinct classes of analogs containing the pyrrolidine motif, a prevalent scaffold in medicinal chemistry. The data presented herein, derived from published experimental studies, offers researchers and drug development professionals a valuable resource for structure-activity relationship (SAR) analysis and lead optimization.
Comparative Analysis of Receptor Binding Affinities
The following tables summarize the in vitro binding affinities of three classes of pyrrolidine-containing compounds for their primary targets and key off-targets. This quantitative data allows for a direct comparison of their selectivity profiles.
Class I: Piperazine-Based Kappa-Opioid Receptor (KOR) Agonists
This series of analogs, based on a piperazine scaffold with a pyrrolidin-1-ylmethyl substituent, was evaluated for its affinity towards opioid receptors.
| Compound | Core Structure Modification | KOR Kᵢ (nM)[1] | µ-Opioid Receptor (MOR) Kᵢ (nM)[1] | Selectivity (MOR/KOR) |
| (S,S)-14 | Methyl carbamate | 0.31 | 0.36 | 1.16 |
| (S,S)-13 | Propionamide | 0.67 | - | - |
| Lead (6) | - | > (S,S)-14 | - | - |
Class II: Biphenyl-Based Kappa-Opioid Receptor (KOR) Antagonists
This class features a biphenyl scaffold with a pyrrolidin-1-ylsulfonyl group and was assessed for its cross-reactivity against opioid receptors.
| Compound | Species | KOR Kᵢ (nM)[2] | MOR Kᵢ (nM)[2] | δ-Opioid Receptor (DOR) Kᵢ (nM)[2] |
| PF-04455242 | Human | 3 | 64 | >4000 |
| Rat | 21 | - | - | |
| Mouse | 22 | - | - |
Class III: Phenylpyrrolidine-Based Melanocortin-4 Receptor (MC4R) Ligands
These analogs are characterized by a trans-4-phenylpyrrolidine-3-carboxamide core and were tested for their activity at the human melanocortin-4 receptor.
| Compound | Stereochemistry | MC4R Kᵢ (nM)[3] | MC4R EC₅₀ (nM)[3] | MC4R IC₅₀ (nM)[3] | Activity Profile[3] | Selectivity over other MCRs[3] |
| 20f-1 | 3S, 4R | 11 | 24 | - | Potent Agonist | High |
| 20f-2 | 3R, 4S | 8.6 | - | 65 | Potent Antagonist | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of the key experiments cited in the data tables.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a standard procedure for determining the binding affinity of test compounds to opioid receptors.
Objective: To measure the inhibition constant (Kᵢ) of test compounds for the kappa, mu, and delta opioid receptors.
Materials:
-
Cell membranes expressing the target opioid receptor (KOR, MOR, or DOR).
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR).
-
Test compounds (analogs).
-
Non-specific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the cell membranes, radioligand, and either a test compound dilution, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
The following diagrams illustrate the core chemical structures of the compared analog classes and a typical experimental workflow.
Core Structures of Pyrrolidine-Containing Analogs
Workflow for Radioligand Binding Assay
References
- 1. Methylated analogues of methyl (R)-4-(3,4-dichlorophenylacetyl)- 3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate (GR-89,696) as highly potent kappa-receptor agonists: stereoselective synthesis, opioid-receptor affinity, receptor selectivity, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological characterization of 2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), a high-affinity antagonist selective for κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl 4-pyrrolidin-1-ylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Methyl 4-pyrrolidin-1-ylbenzoate, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for protecting personnel and the environment.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[1] Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1]
Hazard Identification and Classification
A clear understanding of the material's hazards is the first step in safe handling and disposal.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Data sourced from Angene Chemical Safety Data Sheet.[1]
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory.
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Eye Protection: Chemical safety goggles or a full-face shield are required to protect against splashes.[1]
-
Lab Coat: A flame-retardant lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved P95 or P1 particle respirator is recommended.[1]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Avoid Dust Formation: Do not use dry sweeping methods that can create airborne dust.[1]
-
Containment: Carefully sweep up the spilled solid material and place it into a suitable, clearly labeled, and closed container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, should be placed in a sealed bag and disposed of as hazardous waste.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. Under no circumstances should this chemical be disposed of in regular trash or down the drain.
-
Waste Identification: All unused, expired, or contaminated this compound, as well as any material contaminated with it, must be treated as hazardous waste.
-
Containerization:
-
Place the waste in a compatible, leak-proof, and clearly labeled container.
-
The label should include "Hazardous Waste" and the chemical name: "this compound".
-
Keep the container securely closed when not in use.
-
-
Storage: Store the hazardous waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and reputable professional waste disposal company.[1] Provide the disposal company with a copy of the Safety Data Sheet.
-
Contaminated Packaging: Dispose of the original container as unused product, following the same hazardous waste disposal protocol.[1]
Below is a workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Disposal Workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a culture of safety and environmental responsibility.
References
Essential Safety and Logistics for Handling Methyl 4-pyrrolidin-1-ylbenzoate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for Methyl 4-pyrrolidin-1-ylbenzoate.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled)[1]. The signal word for this chemical is "Warning"[1]. Adherence to proper PPE protocols is mandatory to mitigate exposure risks.
Recommended Personal Protective Equipment
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[2] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles provide a seal around the eyes to protect against splashes of chemicals and powders. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile recommended) | To prevent skin contact. Double-gloving is advisable for an extra layer of protection against potential contamination or glove failure.[3][5] |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from spills and contamination.[3][6] |
| Foot Protection | Closed-Toe Shoes | To prevent injuries from dropped objects or spills.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step operational plan should be followed:
-
Preparation :
-
Conduct a thorough risk assessment for the specific experiment.
-
Ensure all personnel are trained on the handling protocols for this chemical.[7]
-
Verify that safety equipment, including a fume hood, eyewash station, and safety shower, is accessible and functioning correctly.
-
-
Handling :
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Don all required PPE as outlined in the table above before handling the compound.[9]
-
When weighing the solid, perform the task inside the fume hood or a ventilated enclosure.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Emergency Procedures :
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation occurs.[9][10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
-
Solid Waste : Dispose of unused this compound and any contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a designated and clearly labeled solid chemical waste container.[3]
-
Liquid Waste : Collect all reaction mixtures and solvent washes containing the compound in a designated, sealed, and appropriately labeled liquid chemical waste container.[3]
-
Contaminated PPE : Dispose of used gloves and other contaminated disposable PPE in the designated solid waste stream to minimize the spread of chemical contamination.[3]
All waste containers must be clearly labeled with the full chemical name and associated hazards and stored in a designated satellite accumulation area away from incompatible materials.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. methyl 4-(pyrrolidin-1-yl)benzoate | 129414-26-2 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. fishersci.com [fishersci.com]
- 9. columbuschemical.com [columbuschemical.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
